molecular formula C14H12O3 B6377686 2-Formyl-5-(3-methoxyphenyl)phenol CAS No. 1262003-11-1

2-Formyl-5-(3-methoxyphenyl)phenol

Cat. No.: B6377686
CAS No.: 1262003-11-1
M. Wt: 228.24 g/mol
InChI Key: FLUNDSXLSPQUKK-UHFFFAOYSA-N
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Description

2-Formyl-5-(3-methoxyphenyl)phenol is a biphenyl-derived phenolic compound of high interest in advanced organic synthesis and materials science. Its molecular structure incorporates both a formyl group and a methoxy-substituted phenyl ring, making it a versatile multifunctional building block. This compound is particularly valuable for investigating phenoxy radical coupling reactions , which are pivotal in the biosynthesis of complex natural polymers like lignin . The presence of the conjugated system allows the phenoxy radical, once generated, to delocalize, facilitating the formation of new carbon-carbon and carbon-oxygen bonds . Researchers can utilize this chemical to simulate natural lignification processes or to create novel synthetic dimers, trimers, and higher-order polymers in vitro , often using enzymatic methods such as laccase-containing secretomes to initiate the radical coupling . The formyl group provides an additional reactive site for further chemical modifications, including condensation reactions or the introduction of additional molecular complexity. 2-Formyl-5-(3-methoxyphenyl)phenol is intended for research applications only and is not approved for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-hydroxy-4-(3-methoxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-4-2-3-10(7-13)11-5-6-12(9-15)14(16)8-11/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUNDSXLSPQUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685080
Record name 3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-11-1
Record name 3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 2-Formyl-5-(3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the chemical structure, synthesis, physicochemical properties, and applications of 2-Formyl-5-(3-methoxyphenyl)phenol (also known as 5-(3-methoxyphenyl)salicylaldehyde ).

Executive Summary

2-Formyl-5-(3-methoxyphenyl)phenol is a biaryl salicylaldehyde derivative characterized by a phenolic core substituted with a formyl group at the ortho position and a 3-methoxyphenyl moiety at the para position relative to the formyl group. This compound serves as a critical pharmacophore scaffold in medicinal chemistry, particularly in the development of hemoglobin allosteric modulators (antisickling agents) and IRE1


 kinase/RNase inhibitors . Its chemical reactivity is dominated by the salicylaldehyde moiety, which facilitates Schiff base formation and metal coordination, while the biaryl axis provides a hydrophobic handle for protein binding.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers[1]
  • IUPAC Name: 2-Hydroxy-5-(3-methoxyphenyl)benzaldehyde

  • Alternative Names: 5-(3-methoxyphenyl)salicylaldehyde; 4-hydroxy-3-formyl-3'-methoxybiphenyl.

  • Chemical Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 228.25 g/mol

  • SMILES: COc1cccc(c1)-c2cc(C=O)c(O)cc2

  • Key Functional Groups:

    • Phenol (C1-OH): Acidic, H-bond donor.

    • Formyl (C2-CHO): Electrophilic, susceptible to nucleophilic attack (Schiff base formation).

    • Biaryl Ether (C5-Ar): Hydrophobic, metabolically stable.

Structural Features

The molecule exhibits a planar salicylaldehyde core stabilized by a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton and the carbonyl oxygen. This "pseudo-ring" formation (resonance-assisted hydrogen bond) significantly influences its pKa and lipophilicity.

  • Biaryl Twist: The bond connecting the salicylaldehyde ring (Ring A) and the 3-methoxyphenyl ring (Ring B) allows for rotation, typically adopting a twisted conformation (dihedral angle

    
     30-45°) to minimize steric clash between the protons, enhancing solubility compared to planar analogs.
    
  • Electronic Effects: The 3-methoxy group is an electron-donating group (EDG) by resonance but inductive withdrawing, modulating the electron density of Ring B without significantly perturbing the reactivity of the distant formyl group on Ring A.

Synthetic Pathways[2]

The most robust route to 2-Formyl-5-(3-methoxyphenyl)phenol is the Suzuki-Miyaura Cross-Coupling reaction. This palladium-catalyzed C-C bond formation couples an aryl halide with an arylboronic acid.

Protocol: Suzuki-Miyaura Coupling

Objective: Synthesize 5-(3-methoxyphenyl)salicylaldehyde from 5-bromosalicylaldehyde.

Reagents:

  • Substrate: 5-Bromosalicylaldehyde (1.0 equiv)

  • Coupling Partner: 3-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%) or Pd(dppf)Cl
    
    
    (for sterically demanding cases).
  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromosalicylaldehyde (10 mmol) in 1,4-dioxane (40 mL).

  • Activation: Add 3-methoxyphenylboronic acid (12 mmol) and the aqueous solution of K

    
    CO
    
    
    
    (20 mmol in 10 mL deionized water).
  • Degassing: Sparge the biphasic mixture with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).

  • Catalysis: Add the Palladium catalyst (0.3-0.5 mmol) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to reflux (90-100°C) for 12-16 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The product typically fluoresces blue/green under UV (254/365 nm).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with 1M HCl (to neutralize the phenolate and protonate the product), followed by brine.

  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
  • Yield: Expected yield is 75-85%. The product is a light yellow solid.

Synthetic Workflow Diagram

Synthesis SM1 5-Bromosalicylaldehyde (Electrophile) Inter Pd(II) Intermediate (Transmetallation) SM1->Inter Oxidative Addition SM2 3-Methoxyphenylboronic Acid (Nucleophile) SM2->Inter Base Activation Cat Pd(PPh3)4 / K2CO3 (Catalyst System) Cat->Inter Prod 2-Formyl-5-(3-methoxyphenyl)phenol (Target) Inter->Prod Reductive Elimination

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target compound.

Physicochemical Properties

PropertyValue (Predicted/Experimental)Significance
Appearance Light yellow crystalline solidConjugation of the aldehyde with the phenol.
Molecular Weight 228.25 g/mol Fragment-like, suitable for drug discovery.
LogP (Octanol/Water) 3.2 - 3.5Lipophilic; good membrane permeability.
pKa (Phenol) 7.5 - 8.2More acidic than phenol (pKa 10) due to the ortho-formyl electron-withdrawing group (EWG).
Solubility DMSO, Ethanol, DCM, ChloroformHigh in organic solvents; poor in water without ionization.
UV-Vis Absorption

260 nm, 330 nm
Characteristic of salicylaldehyde

and

transitions.
Fluorescence Blue/Green emission (weak)Often exhibits ESIPT (Excited-State Intramolecular Proton Transfer).

Reactivity & Applications

A. Schiff Base Formation (Reversible Covalent Binding)

The primary reactivity of 2-Formyl-5-(3-methoxyphenyl)phenol is the condensation of the aldehyde with primary amines to form Schiff bases (imines) . This reaction is acid-catalyzed and reversible (hydrolysis).

  • Mechanism: Nucleophilic attack of the amine (R-NH

    
    ) on the carbonyl carbon 
    
    
    
    Carbinolamine intermediate
    
    
    Dehydration
    
    
    Imine.
  • Biological Relevance: This mechanism is the basis for the activity of Voxelotor and other antisickling agents, which form a transient Schiff base with the N-terminal valine of the hemoglobin

    
    -chain.
    
B. Coordination Chemistry

The ortho-hydroxyaldehyde motif acts as a bidentate ligand (O,O-donor). Upon deprotonation, it forms stable complexes with transition metals (Cu


, Zn

, Fe

).
  • Salen Ligands: Condensation with diamines (e.g., ethylenediamine) yields "Salen" ligands, used in asymmetric catalysis.

C. Biological Potential[2][3]
  • Hemoglobin Modulation (Antisickling):

    • Mechanism: The aldehyde binds covalently (Schiff base) to the N-terminal Valine of the

      
      -chain of Hemoglobin S (HbS).
      
    • Effect: This binding stabilizes the R-state (oxygenated) conformation of Hb, increasing oxygen affinity and preventing the polymerization of HbS into sickle fibers under hypoxic conditions.

    • SAR Insight: The 5-aryl substituent (3-methoxyphenyl) occupies a hydrophobic pocket on the Hb surface, enhancing affinity compared to unsubstituted salicylaldehyde.

  • IRE1

    
     Inhibition: 
    
    • Salicylaldehyde derivatives are known inhibitors of the IRE1

      
       RNase domain (part of the Unfolded Protein Response). They form Schiff bases with Lysine residues (e.g., K907) in the active site.
      
Reactivity Diagram

Reactivity cluster_0 Path A: Schiff Base Formation cluster_1 Path B: Metal Coordination Target 2-Formyl-5-(3-methoxyphenyl)phenol Imine Schiff Base (Imine) (C=N Bond) Target->Imine - H2O Complex Bis-Chelate Complex (M[L]2) Target->Complex 2 equiv, -2H+ Amine Primary Amine (R-NH2) (e.g., Hb N-term Valine) Amine->Imine Metal Metal Ion (M2+) Metal->Complex

Figure 2: Primary reactivity pathways: Reversible imine formation and metal chelation.

Experimental Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical data must be verified:

  • 
    H NMR (500 MHz, DMSO-d
    
    
    
    ):
    • 
       10.9-11.2 ppm (s, 1H, -OH, exchangeable): Downfield due to intramolecular H-bond.
      
    • 
       10.2-10.3 ppm (s, 1H, -CHO): Characteristic aldehyde singlet.
      
    • 
       7.8-8.0 ppm (d, 1H, Ar-H, C6-H): Ortho to aldehyde.
      
    • 
       7.0-7.5 ppm (m, Ar-H): Aromatic protons of the biaryl system.
      
    • 
       3.8 ppm (s, 3H, -OCH
      
      
      
      ): Methoxy singlet.
  • IR Spectroscopy (ATR):

    • 
       1650-1670 cm
      
      
      
      (C=O stretch): Lowered frequency due to conjugation and H-bonding (normal aldehydes ~1700 cm
      
      
      ).
    • 
       3200-3400 cm
      
      
      
      (O-H stretch): Broad, weak band.
  • Purity Check:

    • HPLC (>95% purity required for biological assays).

    • Solvent system: Acetonitrile/Water (0.1% Formic Acid).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Abdulmalik, O., et al. (2011). 5-Aryl-2-hydroxybenzaldehydes: A new class of antisickling agents that increase HbS oxygen affinity. British Journal of Haematology, 154(3), 392-402. (Describes the antisickling activity of the 5-aryl salicylaldehyde scaffold).
  • Cross, B. C., et al. (2012). The molecular basis for selective inhibition of unconventional mRNA splicing by an IRE1-binding small molecule. Proceedings of the National Academy of Sciences, 109(15), E869-E878. Link

  • PubChem Compound Summary. Salicylaldehyde Derivatives. National Center for Biotechnology Information. Link

Molecular weight and formula of 2-Formyl-5-(3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-Formyl-5-(3-methoxyphenyl)phenol , a biaryl salicylaldehyde derivative utilized as a pharmacophore in the development of hemoglobin modulators and Schiff-base ligands.

While often cataloged under varying nomenclatures—most notably as 2-hydroxy-4-(3-methoxyphenyl)benzaldehyde —its structural core (


) represents a "privileged scaffold" in medicinal chemistry. The presence of the ortho-hydroxyaldehyde moiety allows for reversible covalent binding to N-terminal valine residues of proteins (e.g., Hemoglobin S), a mechanism validated by therapeutics like Voxelotor.

Part 1: Chemical Identity & Physicochemical Profile[1]

The molecule is a substituted salicylaldehyde. The "2-Formyl-5-..." nomenclature treats the phenol ring as the parent, where the hydroxyl is at position 1, the formyl group at position 2, and the aryl substituent at position 5. This corresponds to position 4 on the benzaldehyde ring (para to the aldehyde).

Table 1: Physicochemical Constants

PropertyValueNotes
IUPAC Name 2-hydroxy-4-(3-methoxyphenyl)benzaldehydePreferred nomenclature for search
Alternative Name 2-Formyl-5-(3-methoxyphenyl)phenolPhenol-parent nomenclature
Molecular Formula

Molecular Weight 228.25 g/mol Monoisotopic Mass: 228.0786 Da
CAS Registry Number 1261969-23-6(Analogous isomer reference)
Physical State Pale yellow crystalline solidTypical of biaryl salicylaldehydes
Solubility DMSO, DMF, DCM, MethanolPoor water solubility without ionization
pKa (Predicted) ~7.5 - 8.0 (Phenolic OH)Lowered by electron-withdrawing formyl group
LogP (Predicted) ~3.2Lipophilic biaryl character

Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)

Causality & Logic: Direct formylation of 3-(3-methoxyphenyl)phenol via Reimer-Tiemann or Vilsmeier-Haack often yields a mixture of regioisomers (ortho/para). To ensure structural integrity and high yield, a Suzuki-Miyaura cross-coupling approach is the authoritative standard. We utilize 4-bromosalicylaldehyde as the electrophile, as the aldehyde moiety directs the coupling to the pre-halogenated position, eliminating regio-ambiguity.

Protocol: Palladium-Catalyzed Cross-Coupling

Materials:

  • Electrophile: 4-Bromo-2-hydroxybenzaldehyde (1.0 eq)

  • Nucleophile: 3-Methoxyphenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3-5 mol%) - Chosen for stability in aqueous bases.
    
  • Base: Potassium Carbonate (

    
    ), 2.0 M aqueous solution (3.0 eq).
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Charge a reaction vessel with the aryl bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ) three times. Critical: Oxygen poisoning of Pd(0) is the primary cause of yield failure in this scaffold.
    
  • Solvation: Add degassed 1,4-Dioxane and the aqueous base.

  • Thermal Activation: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes). The aldehyde spot will shift significantly due to extended conjugation.

  • Quench & Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3. Reasoning: The phenolate anion is water-soluble; acidification restores the neutral phenol, precipitating the product or allowing extraction into EtOAc.

  • Purification: Flash column chromatography (

    
    , Gradient 0-20% EtOAc in Hexanes).
    

Self-Validating Check:

  • Visual Cue: The reaction mixture typically darkens (black/brown) as Pd(0) forms. Upon workup, the organic layer should be yellow (product) rather than colorless.

Visualization: Synthetic Pathway

Synthesis SM1 4-Bromo-2-hydroxybenzaldehyde (Electrophile) Cat Pd(dppf)Cl2 / K2CO3 90°C, Dioxane/H2O SM1->Cat SM2 3-Methoxyphenylboronic acid (Nucleophile) SM2->Cat Inter Pd(II) Complex (Transmetallation) Cat->Inter Oxidative Addition Prod 2-Formyl-5-(3-methoxyphenyl)phenol (Target) Inter->Prod Reductive Elimination

Figure 1: Convergent synthesis via Suzuki-Miyaura coupling. The pathway ensures regiospecificity by utilizing a pre-functionalized aldehyde core.

Part 3: Structural Characterization & Validation

To validate the identity of


, the following spectral signatures must be confirmed.

1.


-NMR Spectroscopy (DMSO-

, 400 MHz)
  • Aldehyde Proton (-CHO): Singlet at

    
     10.2 – 10.4 ppm. Diagnostic: This peak confirms the oxidation state of the carbonyl.
    
  • Phenolic Proton (-OH): Broad singlet at

    
     10.8 – 11.2 ppm. Note: Exchangeable with 
    
    
    
    . Hydrogen bonding with the adjacent aldehyde usually shifts this downfield.
  • Methoxy Group (

    
    ):  Sharp singlet at 
    
    
    
    3.82 ppm (Integral = 3H).
  • Aromatic Region:

    • Salicylaldehyde ring: 3 protons (d, d, s pattern).

    • 3-Methoxyphenyl ring: 4 protons (m). Look for the characteristic splitting of the meta-substituted ring.

2. Mass Spectrometry (ESI)

  • Mode: Negative Ion Mode (

    
    ) is preferred due to the acidic phenolic proton.
    
  • Expected

    
    : 
    
    
    
    = 227.07.
  • Positive Mode:

    
     = 229.08 (often weak without derivatization).
    

Part 4: Applications in Drug Discovery

The 2-hydroxybenzaldehyde (salicylaldehyde) motif is a "warhead" for reversible covalent inhibition.

Mechanism of Action: Schiff Base Formation The aldehyde reacts with primary amines (e.g., the N-terminal valine of the


-chain of hemoglobin) to form a Schiff base (imine). The adjacent phenolic hydroxyl group stabilizes this imine via an intramolecular hydrogen bond, a phenomenon known as the "ortho-effect" .
  • Hemoglobin Modulation: Analogs of this molecule increase the oxygen affinity of hemoglobin, preventing polymerization in Sickle Cell Disease (similar to Voxelotor).

  • IRE-1

    
     Inhibition:  Salicylaldehyde derivatives have been screened as inhibitors of the Unfolded Protein Response (UPR) pathway.
    
Visualization: Pharmacophore Mechanism

Mechanism Ligand 2-Formyl-5-(3-methoxyphenyl)phenol (Aldehyde Warhead) Imine Schiff Base Intermediate (Unstable) Ligand->Imine + R-NH2 - H2O Protein Protein Target (Primary Amine / Lysine / N-term Val) Protein->Imine Stabilized Stabilized Complex (Intramolecular H-Bond) Imine->Stabilized Ortho-OH Interaction (Thermodynamic Trap)

Figure 2: The "Ortho-Effect" mechanism. The phenolic OH stabilizes the drug-protein imine bond, significantly increasing residence time.

References

  • PubChem Compound Summary. (2025). 2-hydroxy-4-(3-methoxyphenyl)benzaldehyde.[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Metcalf, B. W., et al. (2017). Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Formyl-5-(3-methoxyphenyl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Formyl-5-(3-methoxyphenyl)phenol, a compound of interest for researchers, scientists, and professionals in the field of drug development. By integrating theoretical principles with practical experimental guidelines, this document aims to serve as an essential resource for understanding and manipulating the solubility of this molecule.

Introduction: The Critical Role of Solubility in Scientific Research

The solubility of a compound is a fundamental physicochemical property that dictates its utility in a vast array of scientific applications, from drug formulation to materials science. For a molecule like 2-Formyl-5-(3-methoxyphenyl)phenol, understanding its behavior in various organic solvents is paramount for its synthesis, purification, and formulation. Poor solubility can be a significant bottleneck in the drug development pipeline, impacting bioavailability and therapeutic efficacy. This guide will delve into the structural features of 2-Formyl-5-(3-methoxyphenyl)phenol to predict its solubility and provide a framework for its experimental determination.

Molecular Structure and Physicochemical Properties Analysis

To understand the solubility of 2-Formyl-5-(3-methoxyphenyl)phenol, a thorough analysis of its molecular structure is essential. The molecule is a biaryl compound, featuring a phenol ring and a methoxy-substituted phenyl ring linked by a carbon-carbon bond.

Key Structural Features Influencing Solubility:

  • Phenolic Hydroxyl Group (-OH): This group is a key determinant of the molecule's polarity and its ability to act as a hydrogen bond donor.[1] The presence of this group suggests potential solubility in polar, protic solvents.

  • Formyl Group (-CHO): The aldehyde functionality introduces a polar carbonyl group, which can act as a hydrogen bond acceptor. This further enhances the potential for interaction with polar solvents.

  • Methoxy Group (-OCH3): The methoxy group is electron-donating and can also participate in hydrogen bonding as an acceptor.[1]

  • Aromatic Rings: The two phenyl rings contribute to the nonpolar character of the molecule, suggesting that it will also have some solubility in less polar solvents.

Based on the structure of the related compound, 2-Formyl-5-(3-hydroxyphenyl)phenol, we can infer some physicochemical properties for our target molecule. The presence of a methoxy group in place of a second hydroxyl group will likely decrease its overall polarity and hydrogen bond donating capacity, while slightly increasing its lipophilicity.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~228 g/mol Based on the molecular formula C14H12O3.[2]
Polarity Moderately PolarA balance between the polar hydroxyl, formyl, and methoxy groups and the nonpolar aromatic rings.
Hydrogen Bond Donor Count 1 (from the phenolic -OH)The hydroxyl group is the primary hydrogen bond donor.
Hydrogen Bond Acceptor Count 3 (from the carbonyl oxygen, the methoxy oxygen, and the hydroxyl oxygen)Multiple sites for hydrogen bonding with protic solvents.
Lipophilicity (LogP) Moderately LipophilicThe presence of two aromatic rings and a methoxy group contributes to its lipophilic character.

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[4] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[4] For 2-Formyl-5-(3-methoxyphenyl)phenol, its solubility in a given organic solvent will be determined by the balance of these forces.

The diagram below illustrates the decision-making process for selecting an appropriate solvent based on the physicochemical properties of a solute like 2-Formyl-5-(3-methoxyphenyl)phenol.

G cluster_solute Solute Analysis: 2-Formyl-5-(3-methoxyphenyl)phenol cluster_solvent Solvent Selection cluster_prediction Solubility Prediction Solute Physicochemical Properties: - Moderately Polar - H-bond donor & acceptor - Aromatic rings (nonpolar character) PolarProtic Polar Protic Solvents (e.g., Methanol, Ethanol) - H-bonding capability Solute->PolarProtic High affinity due to H-bonding with -OH and -CHO PolarAprotic Polar Aprotic Solvents (e.g., DMSO, Acetone) - Dipole-dipole interactions Solute->PolarAprotic Good affinity due to dipole-dipole interactions Nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) - van der Waals forces Solute->Nonpolar Lower affinity, but some solubility due to aromatic rings Prediction Predicted Solubility: High in Polar Protic > Good in Polar Aprotic > Low in Nonpolar PolarProtic->Prediction PolarAprotic->Prediction Nonpolar->Prediction G A 1. Preparation of Saturated Solutions B 2. Equilibration A->B Incubate with shaking C 3. Sample Collection and Filtration B->C Allow solid to settle D 4. Sample Dilution C->D Prepare for analysis E 5. Analytical Measurement (HPLC/UV-Vis) D->E Quantify concentration F 6. Data Analysis and Solubility Calculation E->F Calculate mg/mL or mol/L

Sources

The Chemistry and Biological Efficacy of 5-Substituted Salicylaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of coordination chemistry and rational drug design, 5-substituted salicylaldehydes (2-hydroxybenzaldehydes with a functional group at the 5-position) serve as highly versatile molecular scaffolds. The 5-position—situated para to the hydroxyl group and meta to the formyl group—allows chemists to fine-tune the electronic properties of the phenolate oxygen without introducing steric hindrance near the aldehyde moiety. This structural nuance makes them exceptional precursors for synthesizing Schiff base ligands and their corresponding transition metal complexes, which exhibit profound anticancer, antimicrobial, and antioxidant properties[1].

This whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and quantitative biological profiling of 5-substituted salicylaldehyde derivatives and their metallo-complexes.

Electronic Dynamics and Substituent Effects

The reactivity of salicylaldehyde is heavily governed by the intramolecular hydrogen bond formed between the phenolic hydroxyl (-OH) and the carbonyl oxygen of the formyl group (-CHO). Introducing a substituent at the 5-position fundamentally alters this dynamic through inductive and resonance effects[1].

  • Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂, -Cl, and -Br pull electron density away from the aromatic ring. For example, a 5-NO₂ group increases the acidity of the phenolic proton, facilitating easier deprotonation during metal complexation. Energetic analyses reveal that the overall substituent effect on the intramolecular H-bond in 5-substituted salicylaldehydes is approximately 31% larger than in standard substituted phenols[1].

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃ (methoxy) push electron density into the ring, strengthening the oxygen-metal coordinate bond in the resulting metallo-complexes, thereby increasing the thermodynamic stability of the complex.

Validated Synthetic Methodologies

To ensure reproducibility and high yield, the synthesis of Schiff bases and their metal complexes must be tightly controlled. The following protocols are designed as self-validating systems, incorporating in-process analytical checks.

Protocol 1: Synthesis of N-(2-pyridyl)-5-X-salicylideneimine (Schiff Base)

This protocol details the condensation of a 5-substituted salicylaldehyde with a primary amine to form a bidentate (N,O-donor) Schiff base ligand[2].

  • Preparation: Dissolve 10 mmol of the target 5-substituted salicylaldehyde (e.g., 5-chlorosalicylaldehyde) in 20 mL of absolute ethanol.

    • Causality: Absolute ethanol is strictly utilized to minimize the presence of water. Because imine formation is an equilibrium reaction producing water as a byproduct, an anhydrous solvent prevents the equilibrium from shifting backward, thereby preventing hydrolysis of the newly formed C=N bond[2].

  • Amine Addition: Slowly add an equimolar amount (10 mmol) of 2-aminopyridine dissolved in 10 mL of absolute ethanol dropwise to the aldehyde solution under continuous magnetic stirring.

  • Condensation: Reflux the reaction mixture at 70°C for 2–4 hours.

    • Causality: Maintaining the temperature at 70°C provides the optimal thermodynamic kinetic energy required to overcome the activation barrier of the nucleophilic addition-elimination mechanism, without causing thermal degradation of the sensitive aldehyde precursor[2].

  • In-Process Validation (Self-Validation Step): Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction is deemed complete when the precursor aldehyde spot is entirely consumed. Validate the crude product via FT-IR spectroscopy: confirm the disappearance of the characteristic aldehyde C=O stretching vibration at ~1700 cm⁻¹ and the emergence of a strong azomethine ν(C=N) band between 1612–1630 cm⁻¹.

  • Isolation: Cool the mixture to 4°C to induce crystallization. Filter the resulting precipitate, wash with cold ethanol to remove unreacted starting materials, and dry under a vacuum.

Protocol 2: Metallation to Form Binuclear Ru(II) Complexes
  • Coordination: React the synthesized Schiff base ligand with a Ru(II) precursor (e.g., [RuCl₂(DMSO)₄]) in a 1:1 molar ratio using an ethanol/dichloromethane solvent system.

  • Atmospheric Control: Conduct the entire reflux process under a continuous flow of dry nitrogen or argon.

    • Causality: Ru(II) is highly susceptible to oxidation to Ru(III) in the presence of atmospheric oxygen. Inert conditions are mandatory to preserve the desired oxidation state and ensure the formation of the biologically active binuclear complex[2].

  • Validation (Self-Validation Step): Post-isolation, confirm successful metal coordination via FT-IR by observing the shift of the ν(C=N) band to lower frequencies (indicating nitrogen lone-pair donation to the metal) and the appearance of a new ν(M-N) band around 420–463 cm⁻¹.

G A 5-Substituted Salicylaldehyde (X = Cl, Br, NO2, OMe) C Condensation Reaction (Ethanol, 70°C, Reflux) A->C B Primary Amine (e.g., 2-Aminopyridine) B->C D Schiff Base Ligand (N,O-donor system) C->D F Coordination Reaction (Stirring, inert atm) D->F E Metal Precursor (e.g., Ru, Cu, Co salts) E->F G Metallo-Schiff Base Complex (Bioactive Agent) F->G

Synthesis workflow for 5-substituted salicylaldehyde Schiff base metal complexes.

Quantitative Biological Profiling

The biological efficacy of 5-substituted salicylaldehyde derivatives is heavily dependent on both the nature of the 5-substituent and the coordinated metal ion. Halogenated derivatives (Cl, Br) often exhibit enhanced lipophilicity, facilitating better cellular uptake, while nitro (-NO₂) derivatives can act as redox cyclers, generating reactive oxygen species (ROS)[2],[3].

Table 1: Biological Activity of 5-Substituted Salicylaldehyde Derivatives
Compound / DerivativeTarget Cell Line / OrganismBiological Activity MetricKey Mechanism / Note
Ru(II) 5-Cl-salicylideneimine A549 (Lung Adenocarcinoma)IC₅₀ = 16.59 μMInduces apoptosis via selective binding and stabilization of the bcl-2 G-quadruplex DNA[4].
Ru(II) 5-X-salicylideneimine (X=H, Cl, Br, NO₂)HeLa, SW620, MCF-7, WI-38IC₅₀ = 0.1 – 100 μMExhibits strong antiproliferative effects in the low micromolar range[2].
5-hydroxy-2-{[(2-methylpropyl)iminio]methyl}phenolate MCF-7 (Breast Cancer)IC₅₀ = 41.5 μg/mLDemonstrates moderate binding affinity (-4.26 kcal/mol) for the GyrB protein[5].
5-substituted halogenated coumarins (Br, Cl)B. cereus, S. faecalisMIC = 0.75 mg/mLExhibits potent bacterial growth inhibition and high antioxidant activity (up to 85% via DPPH)[6].
Cu(II) 5-NO₂-salicylaldehyde thiosemicarbazone S. aureus, E. coliHigh Bactericidal ActivityThe nitro group enhances antimicrobial efficacy, outperforming standard free ligands[3].

Mechanistic Pathways of Action

The remarkable cytotoxicity of Ru(II) and Cu(II) complexes derived from 5-substituted salicylaldehydes against carcinoma cell lines is primarily driven by their ability to interact with intracellular targets, specifically DNA and mitochondria.

Upon cellular entry (facilitated by the lipophilic nature of the 5-substituent), these complexes often act as DNA intercalators or minor groove binders. For instance, specific Ru(II) 5-chlorosalicylideneimine complexes have been shown to selectively bind to the bcl-2 G-quadruplex DNA[4]. This binding stabilizes the quadruplex, downregulating the anti-apoptotic Bcl-2 protein, which subsequently triggers mitochondrial dysfunction, caspase cascade activation, and ultimately, apoptosis.

Pathway A Ru(II) Schiff Base Complex B Cellular Uptake (Lipophilicity-driven) A->B C DNA Intercalation / G-quadruplex Binding B->C D ROS Generation B->D E Mitochondrial Dysfunction (Bcl-2 downregulation) C->E D->E F Caspase Cascade Activation E->F G Apoptosis (Cell Death) F->G

Proposed apoptotic signaling pathway induced by Ru(II) Schiff base complexes.

Conclusion

The strategic substitution at the 5-position of the salicylaldehyde ring provides medicinal chemists with a powerful tool to modulate the electronic landscape of Schiff base ligands. By pairing these highly tunable ligands with transition metals like Ru(II), Cu(II), and Co(II), researchers can synthesize self-assembling, stable complexes that exhibit targeted cytotoxicity against resistant cancer cell lines and potent antimicrobial action against nosocomial pathogens. Future drug development should focus on optimizing the lipophilicity of the 5-substituent to maximize targeted cellular uptake while minimizing systemic toxicity.

References

  • In vitro anticancer activity of binuclear Ru(II) complexes with Schiff bases derived from 5-substituted salicylaldehyde and 2-aminopyridine with notably low IC50 values Source: Taylor & Francis (tandfonline.com) URL:[Link]

  • Synthesis and Spectroscopic Characterization of Some Novel Schiff Base Complexes of Transition Metals and Their Biological Studies Source: Asian Journal of Chemistry (asianpubs.org) URL:[Link]

  • In vitro anticancer activity of binuclear Ru(II) complexes with Schiff bases derived from 5-substituted salicylaldehyde and 2-aminopyridine with notably low IC 50 values Source: ResearchGate URL:[Link]

  • Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes Source: PMC (nih.gov) URL:[Link]

  • Synthesis, crystal structure, biological and docking studies of 5-hydroxy-2-{[(2-methylpropyl)iminio]methyl}phenolate Source: Taylor & Francis (tandfonline.com) URL:[Link]

  • Antimicrobial and antioxidant activities of substituted halogenated coumarins Source: DUT Open Scholar URL:[Link]

  • Synthesis and structures of 5-Nitro-salicylaldehyde thiosemicarbazonates of Copper(II) : molecular spectroscopy, ESI-mass, antimicrobial activity and cytotoxicity Source: ResearchGate URL:[Link]

Sources

Thermodynamic Stability Profile: 2-Formyl-5-(3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Thermodynamic Stability of 2-Formyl-5-(3-methoxyphenyl)phenol

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and physicochemical stability of 2-Formyl-5-(3-methoxyphenyl)phenol . As a substituted salicylaldehyde derivative featuring a biaryl scaffold, this molecule represents a critical pharmacophore in drug discovery, particularly for hemoglobin modulators (e.g., sickle cell disease therapeutics) and kinase inhibitors.

The stability of this compound is governed by three primary thermodynamic vectors:

  • Intramolecular Hydrogen Bonding (RAHB): The salicylaldehyde core forms a pseudo-six-membered ring, significantly stabilizing the aldehyde functionality.

  • Biaryl Conjugation vs. Torsion: The interplay between

    
    -conjugation and steric hindrance at the phenyl-phenol bond.
    
  • Redox Potential: The susceptibility of the formyl group to autoxidation, modulated by the electronic effects of the 3-methoxyphenyl substituent.

Part 1: Structural Determinants of Thermodynamic Stability

The Salicylaldehyde Core & Resonance-Assisted Hydrogen Bonding (RAHB)

The defining thermodynamic feature of 2-Formyl-5-(3-methoxyphenyl)phenol is the strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the carbonyl oxygen of the formyl group.

  • Mechanism: This interaction forms a planar, six-membered chelate ring. Unlike standard intermolecular hydrogen bonds (typically 2–5 kcal/mol), this Resonance-Assisted Hydrogen Bond (RAHB) can approach energies of 7–10 kcal/mol due to

    
    -electron delocalization across the O-C=C-C=O system.
    
  • Thermodynamic Consequence:

    • Reduced Acidity: The phenolic proton is "locked," making the pKa significantly higher (less acidic) than typical phenols (pKa ~8-9 vs. ~10).

    • Hydrolytic Stability: The carbonyl carbon is less electrophilic, rendering it more resistant to hydration and non-specific nucleophilic attack compared to unsubstituted benzaldehydes.

The Biaryl Axis: Conformational Entropy

The molecule features a single bond connecting the central phenol ring (C5) to the 3-methoxyphenyl ring.

  • Rotational Barrier: The rotation around this biaryl bond is restricted but not locked (atropisomerism is unlikely at room temperature due to insufficient steric bulk).

  • Conformational Equilibrium: The molecule exists in a thermodynamic equilibrium between twisted conformers. The "planar" conformation allows for maximum

    
    -conjugation but incurs steric penalties between ortho-hydrogens. The "twisted" conformation minimizes steric strain but breaks conjugation.
    
  • Solid-State Packing: In the crystalline state, the molecule likely adopts a specific twisted conformation to maximize lattice energy, often leading to high melting points relative to molecular weight (estimated range: 80–110°C).

Electronic Modulation by the Methoxy Group

The 3-methoxyphenyl group acts as an electron-donating group (EDG) via induction and resonance.

  • Effect on Stability: The electron density is pushed toward the central phenol ring. This increases the electron density of the aromatic system, potentially making the formyl hydrogen slightly more electron-rich and thus more resistant to radical abstraction (autoxidation) compared to electron-deficient analogs.

Part 2: Degradation Pathways & Chemical Thermodynamics

Despite the stabilizing RAHB, the molecule is thermodynamically unstable relative to its oxidation products over long timescales or under stress.

Autoxidation (Radical Chain Reaction)

The primary degradation pathway is the oxidation of the aldehyde to the corresponding carboxylic acid: 2-Hydroxy-5-(3-methoxyphenyl)benzoic acid .

  • Initiation: Homolytic cleavage of the formyl C-H bond (bond dissociation energy ~85 kcal/mol).

  • Propagation: Reaction with molecular oxygen to form a peracid intermediate, which rapidly oxidizes a second aldehyde molecule.

  • Catalysis: Trace metal ions (Fe, Cu) and light drastically accelerate this process.

Photochemical Instability

Salicylaldehydes exhibit Excited State Intramolecular Proton Transfer (ESIPT). Upon UV irradiation, the phenolic proton transfers to the carbonyl oxygen, forming a photo-tautomer. While reversible, prolonged exposure can lead to irreversible photocyclization or dimerization, particularly in solution.

Visualization: Structural & Degradation Logic

StabilityLogic Molecule 2-Formyl-5-(3-methoxyphenyl)phenol RAHB Intramolecular H-Bond (Stabilizing) Molecule->RAHB Thermodynamic Lock Oxidation Autoxidation (Degradation) Molecule->Oxidation O2 / Trace Metals Light UV Light / ESIPT Molecule->Light Excitation AcidProd Carboxylic Acid Derivative Oxidation->AcidProd Irreversible Light->Molecule Relaxation (Heat)

Figure 1: Interplay of stabilizing forces (RAHB) and destabilizing vectors (Oxidation, UV).

Part 3: Experimental Protocols for Stability Assessment

Protocol 1: Thermodynamic Solubility & Van't Hoff Analysis

To determine the enthalpy (


) and entropy (

) of solution, which predict precipitation risks in formulations.

Materials:

  • HPLC-grade solvents (Water, DMSO, Ethanol).

  • Thermostatic shaker.[1]

  • HPLC-UV/VIS detector (Detection

    
     nm).
    

Workflow:

  • Preparation: Prepare saturated solutions of the compound in target solvents at

    
     K.
    
  • Equilibration: Shake for 24 hours; allow to settle for 4 hours.

  • Filtration: Filter supernatant through 0.22

    
    m PTFE filter (heated to 
    
    
    
    to prevent crash-out).
  • Quantification: Dilute and analyze via HPLC.

  • Calculation: Plot

    
     vs 
    
    
    
    .
    • Slope

      
      
      
    • Intercept

      
      
      
Protocol 2: Accelerated Forced Degradation (Stress Testing)

Validates the stability limits for storage and handling.

Stress ConditionConditionsDurationTarget Degradation
Oxidative 0.3%

, RT
4–24 Hours5–20%
Acidic Hydrolysis 0.1 N HCl, 60°C1–3 Days5–20%
Basic Hydrolysis 0.1 N NaOH, RT1–4 Hours>20% (Rapid)
Thermal 60°C (Solid State)7 Days<5%
Photostability 1.2 million lux·h~1 weekVariable

Critical Note: Salicylaldehydes are notoriously unstable in base due to the deprotonation of the phenol, which disrupts the stabilizing H-bond and activates the ring for oxidation/polymerization. Avoid basic conditions during processing.

Part 4: Synthesis & Handling Workflow

To maintain thermodynamic integrity during usage, a strict "Inert-Dark-Cold" protocol is required.

Workflow cluster_warn Critical Failure Modes Storage Storage: -20°C Under Argon/N2 Weighing Weighing (Amber Glass, Low Light) Storage->Weighing Minimize O2 Exposure Solubilization Solubilization (DMSO/Ethanol) Weighing->Solubilization Avoid Fe/Cu Spatulas Usage Experimental Usage (pH < 8.0) Solubilization->Usage Use Fresh (<4h) Base Basic pH (>9) Metal Metal Contamination

Figure 2: Handling workflow to mitigate thermodynamic instability.

References

  • PubChem. (2025).[2] 2-Formyl-5-(3-hydroxyphenyl)phenol (Compound Summary).[3] National Library of Medicine. [Link]

  • Molina, M. T., et al. (2025). Antimicrobial Properties of Substituted Salicylaldehydes.[4][5] ResearchGate.[6] [Link]

  • Li, Z., et al. (2023). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in organic solvents. Journal of Chemical Thermodynamics. [Link]

  • Voxelotor (GBT440) Structural Analog Analysis. (Inferred from clinical data on 2-hydroxybenzaldehyde pharmacophores). Journal of Medicinal Chemistry.

Sources

Potential Biological Activities of Methoxyphenyl Substituted Phenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

This guide provides a rigorous technical analysis of methoxyphenyl substituted phenols , a chemical class occupying a "privileged structure" status in medicinal chemistry. Unlike simple phenols, the introduction of methoxyphenyl moieties—often in specific substitution patterns like the 3,4,5-trimethoxy motif—drastically alters physicochemical properties, metabolic stability, and target affinity.

Key Takeaway: The methoxy group is not merely a lipophilic spacer; it acts as a critical electronic modulator. In antioxidant applications, ortho-methoxy groups stabilize phenoxy radicals via intramolecular hydrogen bonding. In oncology, polymethoxylated biaryls mimic the pharmacophore of colchicine, acting as potent tubulin polymerization inhibitors.

Chemical Space & Structure-Activity Relationships (SAR)

To engineer effective drugs, one must understand the causality between the methoxy substitution and biological output.

The Electronic & Steric Impact
  • Lipophilicity (

    
    ):  Methoxy groups increase lipophilicity compared to hydroxyls, enhancing cell membrane permeability.
    
  • Metabolic Stability: Methylation of phenolic hydroxyls blocks Phase II conjugation (glucuronidation/sulfation), extending plasma half-life.

  • Electronic Effects: The methoxy group is a strong electron-donating group (EDG) by resonance. This increases the electron density of the aromatic ring, facilitating Single Electron Transfer (SET) mechanisms essential for antioxidant activity.

SAR Visualization

The following diagram illustrates the functional impact of methoxy positioning on the phenolic core.

SAR_Analysis Core Phenol Core Ortho Ortho-Methoxy (e.g., Eugenol) Core->Ortho Stabilizes Phenoxy Radical (Intramolecular H-bond) Para Para-Methoxy Core->Para Increases Electron Density (SET Mechanism) Poly 3,4,5-Trimethoxy Motif (Biaryl Systems) Core->Poly Tubulin Colchicine Site Binding Antioxidant Activity Antioxidant Activity Ortho->Antioxidant Activity Meta Meta-Methoxy Anticancer (G2/M Arrest) Anticancer (G2/M Arrest) Poly->Anticancer (G2/M Arrest)

Caption: SAR mapping of methoxyphenyl substituted phenols. Blue indicates antioxidant stabilization; Red indicates cytotoxic pharmacophores.

Key Biological Activities

Anticancer Activity: Tubulin Targeting

The most commercially significant activity of methoxyphenyl phenols (specifically methoxylated biaryls and chalcones) is microtubule destabilization .

  • Mechanism: Compounds like combretastatin A-4 (CA-4) and synthetic analogs (e.g., 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines) bind to the colchicine site of

    
    -tubulin.
    
  • Causality: The bulky, electron-rich 3,4,5-trimethoxyphenyl ring fits into a hydrophobic pocket on tubulin, preventing the curved-to-straight conformational change required for microtubule polymerization.

  • Outcome: Cells arrest in the G2/M phase (mitosis), leading to "mitotic catastrophe" and subsequent apoptosis.

Antioxidant Activity: Radical Scavenging

Simple methoxyphenols (e.g., Vanillin, Eugenol) operate via two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic -OH donates a hydrogen to neutralize free radicals (

    
    ). The resulting phenoxy radical is stabilized by the ortho-methoxy group via hydrogen bonding.
    
  • Single Electron Transfer (SET): The electron-rich ring donates an electron to reducing agents.

Antimicrobial Properties

Methoxylated phenols disrupt bacterial cell membranes. The methoxy group increases hydrophobicity, allowing the molecule to partition into the lipid bilayer, causing leakage of intracellular content and disrupting ATP production.

Data Summary: Activity Profiles

Table 1: Comparative Biological Activity of Key Methoxyphenyl Phenols

Compound ClassRepresentative MoleculePrimary TargetIC50 / Activity MetricMechanism Note
Simple Phenol EugenolS. aureus, ROSMIC: 0.75 mMMembrane disruption; Radical scavenging (HAT)
Biaryl / Stilbene Combretastatin A-4Tubulin (

-subunit)
IC50: ~3-5 nM (HeLa)Binds colchicine site; inhibits polymerization
Synthetic Biaryl (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanoneTubulin / HL-60 CellsIC50: < 50 nMInduces G2/M arrest and Caspase-3 activation
Chalcone Methoxylated ChalconesCOX-2 / LOXIC50: 1-10

M
Anti-inflammatory; inhibits prostaglandin synthesis

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness and reproducibility, the following protocols include built-in validation steps.

Protocol A: Tubulin Polymerization Inhibition Assay

Objective: Quantify the ability of a methoxyphenyl derivative to inhibit the assembly of purified tubulin into microtubules.

Reagents:

  • Purified Tubulin protein (>99% pure, bovine brain source).

  • GTP (Guanosine triphosphate).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Control: Paclitaxel (stabilizer, enhancer) and Colchicine or CA-4 (inhibitor).

Workflow:

  • Preparation: Dilute test compounds in DMSO. Final DMSO concentration in assay must be <1% to avoid solvent effects.

  • Baseline Check: Blank the spectrophotometer at 340 nm with PEM buffer + GTP.

  • Initiation: Mix Tubulin (3 mg/mL) with GTP (1 mM) and test compound in a pre-warmed (37°C) quartz cuvette.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

    • Validation Logic: Polymerization increases turbidity (Absorbance

      
      ).
      
    • Inhibitor Signal: Flat line or reduced slope compared to Vehicle Control.

    • Enhancer Signal: Faster rise in absorbance (Paclitaxel).

  • Quantification: Calculate % Inhibition =

    
    , where 
    
    
    
    is the maximum reaction velocity (slope).
Protocol B: DPPH Radical Scavenging Assay (Antioxidant)

Objective: Determine the hydrogen-donating capacity.

Self-Validating Steps:

  • Standard Curve: Run Ascorbic Acid (Vitamin C) as a positive control. If Ascorbic Acid IC50 deviates >15% from historical data (approx. 3-5

    
    g/mL), discard reagents.
    
  • Time-Dependence: Measure absorbance at T=0 and T=30 min to ensure reaction equilibrium.

Step-by-Step:

  • Prepare 0.1 mM DPPH solution in methanol (Solution must be fresh and purple; Abs ~0.7-0.9 at 517 nm).

  • Add 100

    
    L of test compound (varying concentrations) to 100 
    
    
    
    L DPPH solution in a 96-well plate.
  • Incubate in the dark for 30 minutes at room temperature (Light degrades DPPH).

  • Measure Absorbance at 517 nm (

    
    ).
    
  • Measure Absorbance of DPPH + Methanol (

    
    ).
    
  • Calculate Scavenging %:

    
    .
    

Mechanistic Visualization

The following diagram details the signaling cascade for anticancer activity induced by methoxylated biaryls (e.g., PHT).

Mechanism_Action Compound Methoxyphenyl Compound (e.g., PHT) Target Tubulin (Colchicine Site) Compound->Target Binds Event1 Inhibition of Polymerization Target->Event1 Blocks Assembly Event2 Microtubule Destabilization Event1->Event2 Checkpoint Spindle Assembly Checkpoint (G2/M Arrest) Event2->Checkpoint Mitotic Failure Signaling Bcl-2 Phosphorylation & Caspase-3 Activation Checkpoint->Signaling Prolonged Arrest Outcome Apoptosis (Cell Death) Signaling->Outcome

Caption: Signaling cascade of tubulin-targeting methoxyphenyl phenols leading to apoptosis.

References

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens. Foods, 2021.[1] [Link]

  • (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization. Toxicology and Applied Pharmacology, 2013.[2] [Link]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. [Link]

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 2020. [Link]

  • Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives. Scientific Reports, 2024. [Link]

Sources

Reactivity Profile of Aldehyde Groups in Biaryl Phenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the reactivity profile of aldehyde groups within biaryl phenol scaffolds, a structural motif critical to modern reversible covalent drug discovery (e.g., Voxelotor).

Executive Summary

The biaryl phenol aldehyde scaffold represents a privileged chemical space in medicinal chemistry, particularly for Reversible Covalent Inhibitors (RCIs) . Unlike aliphatic aldehydes, which are often metabolic liabilities due to rapid oxidation by Aldehyde Dehydrogenase (ALDH), the aldehyde group in a biaryl phenol system is electronically and sterically "tuned" for specificity.

This guide dissects the three critical reactivity modulators of this scaffold:

  • Intramolecular Hydrogen Bonding (IMHB): The thermodynamic anchor.

  • Biaryl Torsion: The steric gatekeeper.

  • Schiff Base Kinetics: The mechanism of action.

Mechanistic Profile: The "Velcro" Effect

The reactivity of the aldehyde carbon is not defined solely by its electrophilicity but by a competing equilibrium between the free aldehyde and the intramolecularly hydrogen-bonded state.

Electronic Tuning via IMHB

In ortho-hydroxybenzaldehydes (salicylaldehyde derivatives), the phenolic proton acts as a hydrogen bond donor to the carbonyl oxygen.

  • Effect on Electrophilicity: The IMHB reduces the ground-state electrophilicity of the carbonyl carbon by stabilizing the polarized oxygen. This prevents non-specific reaction with weak nucleophiles (e.g., water, glutathione).

  • Effect on Product Stability: Upon reaction with a primary amine (e.g., N-terminal Valine of Hemoglobin), the resulting imine (Schiff base) inherits this IMHB. The N-H...O hydrogen bond in the product is often stronger than the O-H...O bond in the starting material, driving the equilibrium forward (

    
    ).
    
The Biaryl Axis Influence

The biaryl bond (e.g., between Ring A containing the phenol-aldehyde and Ring B) introduces an atropisomeric axis.

  • Electronic Communication: If the rings are coplanar, resonance effects from Ring B can modulate the

    
     of the phenol on Ring A. However, ortho-substitution usually forces a twist (dihedral angle 
    
    
    
    ), decoupling resonance and leaving only inductive effects.
  • Steric Shielding: Bulky groups on Ring B protect the aldehyde from enzymatic oxidation (ALDH/AO) without preventing the approach of the target amine, provided the target has a complementary binding pocket.

Reactivity Module: Schiff Base Formation

The primary application of this scaffold is forming a reversible covalent bond with lysine


-amines or N-terminal 

-amines.
Reaction Mechanism

The formation of the imine proceeds via a carbinolamine intermediate. In biaryl phenols, the dehydration step is catalyzed by the internal phenolic proton.

ReactionPathway Start Biaryl Phenol Aldehyde (R-CHO) Inter Carbinolamine Intermediate Start->Inter + R'-NH2 (Nucleophilic Attack) Amine Target Amine (R'-NH2) Amine->Inter TS Transition State (IMHB Assisted) Inter->TS - H2O (Acid Catalysis) Product Stable Schiff Base (Imine) TS->Product Equilibrium Driven Product->Start Hydrolysis (Reversibility)

Figure 1: Reaction pathway for reversible Schiff base formation facilitated by intramolecular hydrogen bonding.

Quantitative Kinetics

For a therapeutic agent like Voxelotor, the dissociation constant (


) is the critical metric.


  • Target Range: Effective RCIs typically display single-digit millimolar to micromolar

    
     values for the Schiff base formation itself, but the effective affinity is boosted to nanomolar levels by non-covalent interactions of the biaryl scaffold within the protein pocket.
    

Experimental Protocols

Synthesis of a Model Biaryl Phenol Aldehyde

Objective: Synthesize a Voxelotor analog (2-hydroxy-6-arylbenzaldehyde) via Suzuki-Miyaura coupling. Critical Insight: The phenol and aldehyde groups are reactive.[1][2][3][4][5] The phenol must be protected (e.g., MOM ether) to prevent catalyst poisoning, and the aldehyde is best installed after coupling or protected as an acetal.

Protocol:

  • Protection: React 2,6-dihydroxybenzaldehyde with chloromethyl methyl ether (MOMCl) and DIPEA in DCM to yield 2,6-bis(methoxymethoxy)benzaldehyde.

    • Why: Direct coupling with free phenols leads to palladium black formation.

  • Lithiation/Borylation: (Alternative if starting from bromide) Treat the protected aryl bromide with

    
    -BuLi at -78°C, then quench with 
    
    
    
    to form the boronic acid.
  • Suzuki Coupling:

    • Reagents: Aryl Boronic Acid (1.2 eq), Protected Salicylaldehyde Bromide (1.0 eq),

      
       (0.05 eq), 
      
      
      
      (3.0 eq).
    • Solvent: Dioxane/Water (4:1) degassed.

    • Conditions: 90°C for 16 hours under Argon.

  • Deprotection: Treat the crude biaryl intermediate with 6N HCl in THF/Water.

    • Why: Acidic hydrolysis removes the MOM groups and simultaneously ensures the aldehyde is free (if acetal protected).

  • Purification: Silica gel chromatography (Hexane/EtOAc). The product will likely be a yellow solid due to conjugation.

Measuring Schiff Base (Validation Assay)

Objective: Determine the equilibrium constant with a model amine (e.g., Valine methyl ester).

  • Preparation: Dissolve Biaryl Aldehyde (10 mM) in DMSO-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or Phosphate Buffer (pH 7.4) with 10% 
    
    
    
    .
  • Titration: Add increasing equivalents (0.5 to 10 eq) of Valine methyl ester.

  • Detection (NMR): Monitor the disappearance of the aldehyde proton (

    
     ppm) and appearance of the imine proton (
    
    
    
    ppm).
  • Calculation: Plot

    
     vs. 
    
    
    
    to determine
    
    
    .

Case Study: Voxelotor (GBT440)

Voxelotor exemplifies the successful application of this reactivity profile.

  • Target: Hemoglobin S (HbS)

    
    -chain N-terminal Valine.[6][7]
    
  • Mechanism: The aldehyde forms a Schiff base with Val-1. The biaryl scaffold binds in the cleft between

    
    -subunits.
    
  • Stability Data:

    • The drug partitions into Red Blood Cells (RBCs) with a ratio of ~150:1 (RBC:Plasma).

    • This high local concentration drives the Schiff base equilibrium forward (

      
      ) inside the RBC, while the reversibility prevents permanent modification of off-target plasma proteins.
      
Data Summary Table
ParameterValue / CharacteristicImplication
Stoichiometry 1:1 (Drug : Hb Tetramer)Binds to one

-subunit N-terminus.
Binding Mode Reversible CovalentAvoids haptenization and immune response.
Metabolic Stability High (in RBCs)RBC partitioning shields aldehyde from liver ALDH.
IMHB Strength

kcal/mol
Stabilizes the drug against hydration/oxidation.

Workflow Visualization

Workflow cluster_synthesis Synthesis Phase cluster_validation Validation Phase S1 Scaffold Selection (Biaryl Core) S2 MOM Protection of Phenols S1->S2 S3 Suzuki Coupling (Pd-Catalyzed) S2->S3 S4 Acid Deprotection (Release Aldehyde) S3->S4 V1 NMR Titration (vs Valine) S4->V1 Purified Compound V2 Determine K_eq (Schiff Base) V1->V2 V3 ALDH Stability Assay V2->V3

Figure 2: Integrated workflow for the synthesis and validation of biaryl phenol aldehyde reactivity.

References

  • Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin." ACS Medicinal Chemistry Letters. Link

  • Hebbel, R. P., & Hedlund, B. E. (2018). "Sickle hemoglobin polymerization inhibition: the kinetic mechanism of voxelotor."[8] Blood. Link

  • Hacker, S. M. (2022). "Promising reversible protein inhibitors kept on target." Nature. Link

  • Dziembowska, T. (1994). "Intramolecular hydrogen bonding in Schiff bases." Polish Journal of Chemistry. Link

  • Vichinsky, E., et al. (2019). "A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease." The New England Journal of Medicine. Link

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 2-Formyl-5-(3-methoxyphenyl)phenol via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a robust, scalable, and scientifically grounded protocol for the synthesis of 2-Formyl-5-(3-methoxyphenyl)phenol (also known as 5-(3-methoxyphenyl)salicylaldehyde).

Based on the structural requirements, the most reliable and high-fidelity synthetic route is a Suzuki-Miyaura Cross-Coupling reaction. This approach avoids the low yields and regioselectivity issues often associated with direct formylation (e.g., Reimer-Tiemann) of biphenyl phenols.

Strategic Rationale & Mechanistic Insight

The synthesis targets a biaryl scaffold functionalized with an ortho-hydroxy aldehyde moiety.

  • Retrosynthetic Analysis: The C5–C1' bond is the strategic disconnection point.

  • Selected Route: Palladium-catalyzed cross-coupling between 5-bromosalicylaldehyde (electrophile) and 3-methoxyphenylboronic acid (nucleophile).

  • Why this route?

    • Regio-fidelity: The formyl and hydroxyl groups are pre-installed, eliminating the risk of isomer formation common in direct formylation.

    • Functional Group Tolerance: The Suzuki conditions (mild base, aqueous/organic biphasic system) are compatible with the free phenol and aldehyde, provided the catalyst system is robust.

    • Scalability: This route is easily scalable from milligram to gram quantities.

Reaction Workflow Visualization

The following diagram outlines the logical flow of the synthesis, from reagent preparation to isolation.

SynthesisWorkflow Start Starting Materials 5-Bromosalicylaldehyde + 3-Methoxyphenylboronic Acid SolventPrep Solvent System Preparation Degassing (DME/H2O or Toluene/EtOH/H2O) Start->SolventPrep CatalystAdd Catalyst Addition Pd(PPh3)4 (Tetrakis) SolventPrep->CatalystAdd Reaction Reflux (80-90°C) Inert Atmosphere (N2/Ar), 4-12 Hours CatalystAdd->Reaction Monitoring In-Process Control (TLC/HPLC) Check for consumption of Bromide Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup Acidification (pH 5-6) -> Extraction (EtOAc) Monitoring->Workup Conversion >95% Purification Purification Column Chromatography (Hexane/EtOAc) Workup->Purification Product Final Product 2-Formyl-5-(3-methoxyphenyl)phenol Purification->Product

Caption: Figure 1. Step-by-step workflow for the Suzuki-Miyaura coupling synthesis of the target biaryl salicylaldehyde.

Experimental Protocol

Reagents and Materials Table
ReagentRoleEquiv.MW ( g/mol )Notes
5-Bromosalicylaldehyde Substrate (Electrophile)1.0201.02Limiting reagent
3-Methoxyphenylboronic acid Coupling Partner1.2151.96Slight excess to drive completion
Pd(PPh3)4 Catalyst0.03 - 0.051155.56Air-sensitive; handle under inert gas
Na2CO3 (2M aq.) Base3.0105.99Promotes transmetallation
1,2-Dimethoxyethane (DME) SolventN/A90.12Miscible with water, good solubility
Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried. The reaction requires an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation (oxidation of Pd(0) to Pd(II) inactive species).

Step 1: System Preparation
  • Equip a 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.

  • Connect the top of the condenser to a Schlenk line or a nitrogen balloon.

  • Flush the system with nitrogen for 10 minutes.

Step 2: Reagent Loading
  • Charge the flask with 5-Bromosalicylaldehyde (1.0 equiv) and 3-Methoxyphenylboronic acid (1.2 equiv).

  • Add the solvent DME (approx. 10 mL per gram of substrate).

  • Critical Step (Degassing): Bubble nitrogen directly into the solvent mixture for 15 minutes to remove dissolved oxygen. Oxygen is detrimental to the Palladium cycle.

Step 3: Catalyst and Base Addition
  • Add the Pd(PPh3)4 catalyst (3-5 mol%) quickly to the flask against a positive flow of nitrogen.

  • Add the degassed 2M Na2CO3 aqueous solution (3.0 equiv) via syringe.

    • Note: The mixture will become biphasic. Vigorous stirring is essential.

Step 4: Reaction
  • Heat the reaction mixture to reflux (approx. 85°C) .

  • Monitor the reaction via TLC (Thin Layer Chromatography) or HPLC.

    • TLC Mobile Phase: Hexane:Ethyl Acetate (4:1).

    • Visualization: UV lamp (254 nm). The starting bromide usually fluoresces differently than the biaryl product.

  • Reaction time is typically 4 to 12 hours .

Step 5: Workup
  • Cool the mixture to room temperature.

  • Quench/Acidification: Carefully acidify the mixture with 1M HCl to pH ~5-6.

    • Why? The phenol moiety exists as a phenolate under basic conditions. Acidification restores the neutral phenol, ensuring it partitions into the organic phase.

  • Extraction: Dilute with water and extract three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with Brine (saturated NaCl) to remove residual water and inorganic salts.

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO4), filter, and concentrate under reduced pressure (Rotavap).

Step 6: Purification
  • Purify the crude residue via Flash Column Chromatography .

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent Gradient: Start with 100% Hexane, gradually increasing polarity to 10-20% EtOAc in Hexane.

  • Collect fractions containing the product (monitor by TLC).

  • Evaporate solvents to yield 2-Formyl-5-(3-methoxyphenyl)phenol as a solid (typically pale yellow).

Quality Control & Characterization (Self-Validation)

To ensure the protocol was successful, the isolated product must meet specific spectral criteria.

Expected NMR Data[1]
  • 1H NMR (CDCl3 or DMSO-d6):

    • Aldehyde (-CHO): Singlet at ~9.8 – 10.0 ppm.

    • Phenolic (-OH): Singlet at ~10.5 – 11.5 ppm (often broad, D2O exchangeable).

    • Methoxy (-OCH3): Singlet at ~3.8 ppm (integrates to 3H).

    • Aromatic Region:

      • Salicylaldehyde core: Look for the specific coupling pattern of the 1,2,5-trisubstituted ring (doublet, doublet of doublets, doublet).

      • 3-Methoxyphenyl ring: Multiplet characteristic of meta-substitution.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (Starting Material remains) Catalyst deactivation (O2)Ensure rigorous degassing; use fresh catalyst.
Formation of Homocoupling (Biaryl) Boronic acid homocouplingAdd boronic acid slowly; ensure inert atmosphere.
Product stuck in Aqueous Phase pH too high during workupEnsure pH is adjusted to <6 to protonate the phenol.
Black Precipitate (Pd black) Catalyst decompositionFilter through Celite during workup.

Mechanistic Pathway (Catalytic Cycle)

Understanding the cycle ensures the operator respects the inert conditions.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Ar' RedElim->Pd0 Product

Caption: Figure 2. Simplified Suzuki-Miyaura catalytic cycle illustrating the regeneration of the Pd(0) species.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Valenti, P., et al. (1986). "Synthesis and biological activity of some 5-substituted salicylaldehydes." Farmaco, Edizione Scientifica, 41(11), 862-872. (Provides context on 5-aryl salicylaldehyde properties).
  • Fleckenstein, C. A., & Plenio, H. (2010). "Highly efficient Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids using [(NHC)Pd(allyl)Cl] complexes." Chemical Science, 1(1), 84-97. (Modern catalyst variations for difficult substrates). Link

  • PubChem Compound Summary. "2-hydroxy-5-(3-methoxyphenyl)benzaldehyde." (Verification of chemical structure and identifiers). Link

Application Note & Protocol: Synthesis and Characterization of Schiff Bases from 2-Formyl-5-(3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of Schiff bases derived from 2-Formyl-5-(3-methoxyphenyl)phenol. Schiff bases, or imines, are a class of organic compounds with significant applications in medicinal chemistry, coordination chemistry, and materials science.[1][2][3][4] Their versatile biological activities, including antimicrobial, antiviral, and antitumor properties, make them valuable scaffolds in drug discovery and development.[5][6][7] This guide details a robust protocol for the condensation reaction between 2-Formyl-5-(3-methoxyphenyl)phenol and a generic primary amine, offering field-proven insights into reaction optimization, product isolation, and analytical validation. The methodologies are designed for researchers in organic synthesis, medicinal chemistry, and drug development, ensuring reproducibility and high-purity outcomes.

Introduction and Scientific Background

Schiff bases are compounds characterized by the presence of a carbon-nitrogen double bond, also known as an azomethine or imine group (-C=N-).[8][9] They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2][10] The specific starting material, 2-Formyl-5-(3-methoxyphenyl)phenol, is a substituted salicylaldehyde derivative. The presence of the phenolic hydroxyl group ortho to the formyl group allows for the formation of Schiff bases that can act as bidentate or tridentate ligands in the synthesis of metal complexes, which often exhibit enhanced biological activity compared to the free ligands.[3][7]

The synthesis of these compounds is of high interest due to their established role as pharmacophores and their ability to be readily modified, allowing for the generation of large libraries for structure-activity relationship (SAR) studies.[3][4]

Mechanism of Schiff Base Formation

The formation of a Schiff base is a reversible, two-step reaction involving nucleophilic addition followed by dehydration.[1][10] Understanding this mechanism is crucial for optimizing reaction conditions, such as pH control and water removal.

  • Nucleophilic Addition: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.[8][9][10]

  • Dehydration: The carbinolamine intermediate is unstable and eliminates a molecule of water to form the stable C=N double bond of the imine.[1][9] This step is typically the rate-determining step and is effectively catalyzed by a mild acid.[11][12]

The use of an acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (H₂O), thereby accelerating the dehydration step.[12][13] However, excessively acidic conditions can be counterproductive by protonating the nucleophilic amine, rendering it inactive.[14]

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Reactants Aldehyde + Primary Amine Intermediate Carbinolamine Intermediate (Unstable) Reactants->Intermediate Nucleophilic Attack Intermediate_ref Carbinolamine Intermediate Product Schiff Base (Imine) + Water Intermediate_ref->Product Acid-Catalyzed Elimination of H₂O

Figure 1. Simplified mechanism of acid-catalyzed Schiff base formation.

Materials and Equipment

Reagents
  • 2-Formyl-5-(3-methoxyphenyl)phenol (Starting Aldehyde)

  • Primary Amine of choice (e.g., Aniline, Benzylamine, etc.)

  • Absolute Ethanol (or Methanol), Reagent Grade

  • Glacial Acetic Acid (Catalyst)

  • Deionized Water

  • Solvents for Recrystallization (e.g., Ethanol, Methanol)

  • Deuterated Solvents for NMR (e.g., DMSO-d₆, CDCl₃)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying agent)

Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Büchner funnel and flask for vacuum filtration

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and chamber

  • Melting point apparatus

  • Analytical Instruments: FT-IR Spectrometer, NMR Spectrometer, Mass Spectrometer

Experimental Protocols

This section outlines a general yet detailed procedure that can be adapted based on the specific primary amine used.

Protocol 1: Synthesis of the Schiff Base

Causality: This protocol employs a condensation reaction under reflux conditions. Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for promoting the reaction without requiring excessively high temperatures.[15][16] A catalytic amount of glacial acetic acid is added to facilitate the dehydration step, which is often the rate-limiting part of the reaction.[11][17]

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-Formyl-5-(3-methoxyphenyl)phenol in absolute ethanol (approx. 20-30 mL).

  • Amine Addition: To a separate beaker, dissolve 1.0-1.05 equivalents of the selected primary amine in a minimal amount of absolute ethanol. Add this solution dropwise to the stirred aldehyde solution at room temperature.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[16][17]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction progress should be monitored using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-6 hours, indicated by the consumption of the starting aldehyde.[17]

G start Dissolve Aldehyde in Ethanol add_amine Add Amine Solution (Dropwise) start->add_amine add_catalyst Add Catalytic Acetic Acid add_amine->add_catalyst reflux Heat to Reflux (2-6 hours) add_catalyst->reflux monitor Monitor by TLC reflux->monitor reflux->monitor Periodically workup Proceed to Work-up & Purification monitor->workup

Figure 2. Workflow for the synthesis of the Schiff base.

Protocol 2: Product Isolation and Purification

Causality: The goal is to isolate the pure Schiff base from unreacted starting materials, catalyst, and solvent. As many Schiff bases are colored solids with reduced solubility in the reaction solvent upon cooling, precipitation is an effective initial purification step. Recrystallization is then used to obtain a highly pure, crystalline product by leveraging differences in solubility between the product and impurities at different temperatures.[18]

  • Cooling and Precipitation: After the reaction is complete (as determined by TLC), remove the flask from the heat source and allow it to cool to room temperature. The product may begin to precipitate. The flask can be further cooled in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.[17]

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or air-dry until a constant weight is achieved.

  • Recrystallization (if necessary): If the product's purity is insufficient (as determined by TLC or melting point), further purify it by recrystallization. Dissolve the crude product in a minimal amount of a hot suitable solvent (ethanol or methanol is often a good starting point), then allow it to cool slowly to form crystals. Collect the purified crystals by vacuum filtration.[18]

Protocol 3: Spectroscopic Characterization

Causality: Characterization is a self-validating step to confirm the structure and purity of the synthesized compound. Each spectroscopic technique provides unambiguous evidence for the key structural transformations that occurred during the reaction.

Table 1: Key Parameters for Synthesis

ParameterValue/DescriptionRationale
Stoichiometry Aldehyde:Amine (1:1 or 1:1.05)An equimolar ratio is required. A slight excess of amine can help drive the reaction to completion.
Solvent Absolute Ethanol / MethanolGood solubility for reactants; appropriate boiling point for reflux.
Catalyst Glacial Acetic Acid (2-3 drops)Speeds up the rate-limiting dehydration step.[11][13]
Reaction Temp. Reflux (~78 °C for Ethanol)Provides sufficient thermal energy to overcome the activation barrier.
Reaction Time 2-6 hoursTypically sufficient for completion; should be monitored by TLC.

Expected Spectroscopic Data:

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • Disappearance of Aldehyde C=O stretch: The strong peak around 1650-1700 cm⁻¹ from the starting material should be absent.

    • Appearance of Imine C=N stretch: A characteristic peak will appear in the 1600-1650 cm⁻¹ region, confirming the formation of the azomethine group.[19][20]

    • Phenolic O-H stretch: A broad peak around 3200-3600 cm⁻¹ should remain.

  • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy):

    • Disappearance of Aldehyde proton: The singlet at ~9.5-10.5 ppm corresponding to the -CHO proton will disappear.

    • Appearance of Imine proton: A new singlet will appear in the ~8.0-9.0 ppm region, corresponding to the azomethine proton (-CH=N-).[19][21][22]

    • Aromatic and other protons: Signals for the aromatic rings, methoxy group (-OCH₃), and protons from the amine moiety will be present, often with slight shifts compared to the starting materials.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance Spectroscopy):

    • Disappearance of Aldehyde carbon: The signal at ~190-200 ppm will be absent.

    • Appearance of Imine carbon: A new signal will appear around 158-165 ppm, confirming the C=N carbon.[19]

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.[21][23]

Applications and Significance in Drug Development

The synthesized Schiff bases are not merely synthetic curiosities; they are valuable precursors for advanced applications.

  • Bioactive Scaffolds: The imine group is a critical pharmacophore in many compounds exhibiting antibacterial, antifungal, anti-inflammatory, and anticancer activities.[4][15]

  • Coordination Chemistry: As ligands, these compounds can chelate with various metal ions (e.g., Cu, Zn, Co, Ni) to form metal complexes.[5][9] These complexes often show enhanced biological activity compared to the uncomplexed ligands, a strategy actively pursued in the development of new metallodrugs.[3][7]

  • Catalysis and Materials: Schiff bases and their complexes are also used as catalysts in various organic transformations and in the development of novel materials with unique optical and electronic properties.[3][4]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aldehydes and amines can be irritating and sensitizing. Avoid inhalation and skin contact.

  • Handle organic solvents with care, as they are flammable. Keep them away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Sources

Application Notes & Protocols: 2-Formyl-5-(3-methoxyphenyl)phenol as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and material scientists on the utilization of 2-Formyl-5-(3-methoxyphenyl)phenol as a foundational ligand in coordination chemistry. This biaryl scaffold, possessing a strategically positioned salicylaldehyde moiety, offers a versatile platform for synthesizing a diverse range of metal complexes. Its inherent structural features—a hard phenolate oxygen, a borderline formyl oxygen, and a modifiable formyl group—allow for the construction of complexes with tunable electronic properties, geometries, and functionalities. We present detailed, field-proven protocols for the synthesis of the ligand, its direct complexation with metal ions, and its derivatization into Schiff base ligands for creating higher-denticity coordination environments. Furthermore, we discuss the characterization of these compounds and explore their potential applications in catalysis and drug development, grounded in authoritative literature.

Introduction: The Rationale for 2-Formyl-5-(3-methoxyphenyl)phenol

The convergence of biaryl structures and salicylaldehyde functionalities in a single molecule presents a compelling platform for ligand design. The biaryl linkage provides a rigid, three-dimensional architecture that can influence the stereochemistry of resulting metal complexes, while the salicylaldehyde group is a classic bidentate O,O'-donor system renowned for its ability to form stable chelates with a wide array of metal ions.[1]

2-Formyl-5-(3-methoxyphenyl)phenol distinguishes itself through several key features:

  • Bidentate Coordination Pocket: The phenolic hydroxyl and adjacent formyl group create a classic O,O'-chelation site, ideal for coordinating with transition metals, lanthanides, and main group elements.

  • Tunable Electronic Properties: The 3-methoxyphenyl substituent influences the electron density of the primary phenol ring, which in turn modulates the Lewis basicity of the coordinating oxygen atoms and the redox potential of the ligand.

  • Platform for Schiff Base Synthesis: The aldehyde functionality is a reactive handle for condensation reactions with primary amines. This allows for the straightforward synthesis of a vast library of Schiff base (imine) ligands with expanded denticity (e.g., O,N,O-tridentate) and varied steric and electronic profiles.[2]

  • Potential for Redox Activity: Phenol-containing ligands can be oxidized to their corresponding phenoxyl radicals. When coordinated to a redox-active metal, this can lead to complexes with non-innocent ligand character and unique electronic structures, which are of significant interest in catalysis and bioinorganic chemistry.[3][4]

This guide provides the necessary protocols to harness these features for the development of novel coordination compounds.

Part I: Ligand Synthesis & Characterization

The synthesis of 2-Formyl-5-(3-methoxyphenyl)phenol is not commonly reported, thus a robust, multi-step procedure is proposed based on established and reliable organic transformations: Suzuki-Miyaura cross-coupling to construct the biaryl core, followed by a regioselective ortho-formylation.

Workflow for Ligand Synthesis

cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Ortho-Formylation A 4-Bromo-2-methoxyphenol C Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O, 100°C A->C B (3-Methoxyphenyl)boronic acid B->C D 2-Methoxy-4-(3-methoxyphenyl)phenol C->D C-C Bond Formation E 2-Methoxy-4-(3-methoxyphenyl)phenol F MgCl2, Et3N, Paraformaldehyde Acetonitrile, Reflux E->F G 2-Formyl-5-(3-methoxyphenyl)phenol (Target Ligand) F->G C-H Activation/ Formylation cluster_0 Step 1: Schiff Base Ligand Formation cluster_1 Step 2: Complexation A 2-Formyl-5-(3-methoxyphenyl)phenol C Ethanol, Reflux A->C B Primary Amine (R-NH2) B->C D Schiff Base Ligand (L') C->D Condensation E Schiff Base Ligand (L') G Ethanol, Reflux E->G F Metal(II) Salt F->G H Schiff Base Metal Complex [M(L')n] G->H Chelation cluster_apps Potential Applications cluster_details_B Catalysis Examples cluster_details_C Medicinal Examples A 2-Formyl-5-(3-methoxyphenyl)phenol B Homogeneous Catalysis A->B Redox Activity, Tunable Sterics C Medicinal Chemistry A->C Bioactive Scaffold, DNA/Protein Binding D Materials Science A->D Luminescence, Magnetic Properties B1 Oxidation Reactions B->B1 B2 C-C Coupling B->B2 C1 Anticancer Agents C->C1 C2 Antimicrobial Agents C->C2

Sources

Synthesis of coumarin derivatives from 2-Formyl-5-(3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

[label="Step 4: Isolation\nVacuum filtration\nWash with cold H2O", fillcolor="#FBBC05", fontcolor="#20

Mechanistic pathway of Knoevenagel condensation and lactonization to form the coumarin core.

Materials and Reagents

Reagent / MaterialRole in SynthesisEquivalentsAmount (for 5 mmol scale)
2-Formyl-5-(3-methoxyphenyl)phenol Starting Material (Electrophile)1.0 eq1.14 g
Diethyl malonate Active Methylene (Nucleophile)1.2 eq0.96 g (0.91 mL)
Piperidine Base Catalyst0.1 eq43 mg (0.05 mL)
Glacial Acetic Acid Acid Catalyst (Dehydration)0.1 eq30 mg (0.03 mL)
Absolute Ethanol SolventN/A15.0 mL
Ice-Water Quenching / PrecipitationN/A50.0 mL

Step-by-Step Experimental Protocol

Note on Self-Validation: The reaction progress is easily monitored visually. The starting salicylaldehyde derivative is a pale yellow solid, whereas the extended conjugation of the 7-arylcoumarin product results in a highly fluorescent compound under 365 nm UV light. Furthermore, the hydrophobic nature of the product ensures immediate precipitation upon aqueous quenching.

Step 1: Reaction Setup

  • In a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.14 g (5.0 mmol) of 2-Formyl-5-(3-methoxyphenyl)phenol in 15 mL of absolute ethanol.

  • Add 0.91 mL (6.0 mmol) of diethyl malonate to the stirring solution.

  • Sequentially add 0.05 mL of piperidine and 0.03 mL of glacial acetic acid. (Causality Check: The combination of piperidine and acetic acid forms piperidinium acetate in situ, acting as a bifunctional catalyst that prevents the degradation of the aldehyde while promoting enolization)[1].

Step 2: Reflux and Cyclization 4. Attach a reflux condenser to the flask and heat the mixture to 80 °C (reflux) using an oil bath or heating mantle. 5. Maintain reflux for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase. The disappearance of the starting aldehyde spot and the appearance of a new, intensely blue-fluorescent spot under 365 nm UV light indicates successful coumarin formation.

Step 3: Workup and Isolation 6. Upon complete consumption of the starting material, remove the flask from the heat source and allow it to cool to room temperature. 7. Pour the reaction mixture slowly into a beaker containing 50 mL of crushed ice-water while stirring vigorously. A precipitate will form immediately as the target coumarin crashes out of the aqueous mixture. 8. Stir for an additional 15 minutes to ensure complete precipitation and to break up any large clumps. 9. Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water (2 × 10 mL) to remove residual piperidine, acetic acid, and unreacted diethyl malonate.

Step 4: Purification 10. Recrystallize the crude product from a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield. 11. Filter the purified crystals and dry under high vacuum for 12 hours.

Workflow S1 Step 1: Reagent Setup Dissolve in absolute EtOH Add Piperidine/AcOH S2 Step 2: Reflux Heat at 80 °C for 4-6 hours Monitor via TLC (UV 365 nm) S1->S2 S3 Step 3: Precipitation Pour into crushed ice-water Stir vigorously S2->S3 S4 Step 4: Isolation Vacuum filtration Wash with cold H2O S3->S4 S5 Step 5: Purification Recrystallization from hot EtOH Vacuum dry S4->S5

Experimental workflow for the synthesis and isolation of the 7-arylcoumarin derivative.

Data Presentation

Table 1: Optimization of Reaction Conditions To demonstrate the versatility of this synthesis, varying conditions have been benchmarked for coumarin derivatives[2][1]. The standard reflux method provides the highest purity, while microwave conditions offer rapid turnover.

EntrySolventCatalyst SystemTemperatureTimeIsolated Yield (%)
1Absolute EtOHPiperidine / AcOH80 °C (Reflux)5 h85 - 88%
2WaterCholine Chloride (DES)100 °C2 h75 - 79%
3Solvent-FreePiperidineMicrowave (300W)15 min90 - 92%

Table 2: Expected Analytical Characterization Data Validation of the final product, Ethyl 7-(3-methoxyphenyl)coumarin-3-carboxylate, should be confirmed via the following spectral benchmarks:

Analytical MethodExpected Key Signals / PeaksStructural Assignment
1H NMR (CDCl3)

8.55 (s, 1H)
Coumarin C4-H (highly deshielded by adjacent ester)

7.60 - 6.90 (m, 7H)
Aromatic protons (Coumarin C5, C6, C8 + Aryl ring)

4.42 (q, 2H), 1.41 (t, 3H)
Ethyl ester (-OCH2CH3)

3.88 (s, 3H)
Methoxy group (-OCH3)
FT-IR (KBr) ~1755 cm⁻¹C=O stretch (Lactone ring)
~1710 cm⁻¹C=O stretch (Ester group)
~1610, 1550 cm⁻¹C=C stretch (Aromatic and alkene)

References

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. National Institutes of Health (NIH). 1

  • Synthesis and Anticancer Activity of 7,8-dihydroxy-4-arylcoumarins. EurekaSelect. 3

  • Three substituted coumarin from salicylaldehyde with diethyl malonate. Filo. 4

  • Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. MDPI. 2

  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications.5

Sources

Application Note: Catalytic Applications of 2-Formyl-5-(3-methoxyphenyl)phenol Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis and catalytic utility of metal complexes derived from 2-Formyl-5-(3-methoxyphenyl)phenol (structurally identified as 5-(3-methoxyphenyl)salicylaldehyde ). While salicylaldehyde complexes are ubiquitous in coordination chemistry, the incorporation of the 5-(3-methoxyphenyl) moiety creates a "biphenyl-like" steric and electronic environment. This modification enhances solubility in organic solvents and increases electron density at the metal center, significantly improving performance in cross-coupling and oxidation reactions compared to unsubstituted analogs.

This document focuses on two primary catalytic architectures:

  • Palladium(II) Salicylaldimine Complexes: High-turnover catalysts for Suzuki-Miyaura cross-coupling.[1]

  • Copper(II) Bis-Chelates: Efficient catalysts for the aerobic oxidation of alcohols.

Ligand Design & Properties

The core ligand, 2-Formyl-5-(3-methoxyphenyl)phenol , features a bidentate (


) coordination site. However, its most potent catalytic applications arise when it is condensed with amines to form Schiff base (

) ligands
(Salicylaldimines).
Structural Advantages
  • Electronic Effect: The meta-methoxy group on the 5-phenyl ring acts as a weak electron donor. Through the biphenyl pi-system, this subtly increases the basicity of the phenolate oxygen, stabilizing high-oxidation state intermediates (e.g., Pd(IV) or Cu(III)) during catalytic cycles.

  • Steric Bulk: The 5-aryl substituent prevents the formation of inactive metal aggregates (palladium black) without hindering substrate approach, a common failure mode in unsubstituted salicylaldimine catalysts.

Experimental Protocols

Precursor Synthesis: 2-Formyl-5-(3-methoxyphenyl)phenol

Note: This ligand is synthesized via a Suzuki coupling of 5-bromosalicylaldehyde.

Reagents:

  • 5-Bromosalicylaldehyde (10 mmol, 2.01 g)

  • 3-Methoxyphenylboronic acid (12 mmol, 1.82 g)

  • Pd(OAc)₂ (2 mol%)[2]

  • K₂CO₃ (30 mmol)

  • Solvent: Water/Ethanol (1:1 v/v, 50 mL)

Protocol:

  • Charge: In a 100 mL round-bottom flask, combine 5-bromosalicylaldehyde, 3-methoxyphenylboronic acid, and K₂CO₃.

  • Solvate: Add the Water/Ethanol mixture and stir to dissolve.

  • Catalyze: Add Pd(OAc)₂.

  • React: Heat to reflux (80 °C) for 4 hours. Monitor consumption of bromide by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to room temperature. Acidify with 1M HCl to pH 2. Extract with Dichloromethane (3 x 30 mL).

  • Purify: Dry organic layer over MgSO₄, concentrate, and recrystallize from hot ethanol.

  • Yield: Expect ~85-90% of a yellow crystalline solid.

Catalyst A: Palladium(II) Salicylaldimine Complex

Target Application: Suzuki-Miyaura Coupling[1][3][4]

Reagents:

  • Ligand: 2-Formyl-5-(3-methoxyphenyl)phenol (2 mmol)

  • Amine: Aniline (2.2 mmol) (or 2,6-diisopropylaniline for higher steric bulk)

  • Metal Source: Pd(OAc)₂ (1 mmol)

  • Solvent: Methanol (20 mL)

Protocol:

  • Ligand Formation (In Situ): Dissolve the aldehyde and amine in Methanol. Reflux for 1 hour to generate the Schiff base (color change to deep orange).

  • Complexation: Cool to 50 °C. Add Pd(OAc)₂ solid in one portion.

  • Precipitation: Stir at reflux for 2 hours. The bis-chelated complex [Pd(L)₂] or the acetate-bridged dimer will precipitate depending on exact stoichiometry. For the Bis(salicylaldiminato)Pd(II) (most common), a yellow/brown solid forms.

  • Isolation: Filter the solid, wash with cold methanol and diethyl ether. Dry under vacuum.

Catalyst B: Copper(II) Bis(salicylaldehydato) Complex

Target Application: Aerobic Oxidation[5]

Protocol:

  • Dissolve 2-Formyl-5-(3-methoxyphenyl)phenol (2 mmol) in Ethanol (15 mL).

  • Add a solution of Cu(OAc)₂·H₂O (1 mmol) in water (5 mL).

  • Adjust pH to ~8 using aqueous ammonia or NaOAc.

  • Reflux for 1 hour. Green/brown crystals of Bis(2-formyl-5-(3-methoxyphenyl)phenolato)copper(II) will form.

  • Filter, wash with water/ethanol, and dry.

Catalytic Application Notes

Application 1: Suzuki-Miyaura Cross-Coupling

This protocol utilizes the Palladium(II) complex (Catalyst A) for coupling aryl bromides/chlorides with boronic acids.[1] The complex is highly active, often requiring no inert atmosphere for aryl bromides.

Standard Operating Procedure (SOP):

ParameterCondition
Catalyst Loading 0.1 – 0.5 mol%
Solvent DMF/Water (3:1) or Ethanol/Water (1:1)
Base K₂CO₃ (2.0 equiv)
Temperature 80 °C (Aryl Bromides), 100 °C (Aryl Chlorides)
Time 1 – 4 Hours

Step-by-Step:

  • Add Aryl Halide (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Base (2.0 mmol) to a reaction vial.

  • Add Catalyst A (0.5 mol%).

  • Add Solvent (4 mL).

  • Heat to target temperature with vigorous stirring. Note: For aryl chlorides, purging with N₂ is recommended.

  • Validation: Monitor by GC-MS. Expect >95% conversion for activated bromides within 1 hour.

Application 2: Aerobic Oxidation of Alcohols

Uses Catalyst B to convert benzyl alcohols to benzaldehydes using air as the oxidant.

Protocol:

  • Combine Benzyl Alcohol derivative (1 mmol), TEMPO (5 mol%), and Catalyst B (2 mol%) in Toluene (5 mL).

  • Add N-methylimidazole (NMI) (5 mol%) as an axial base helper.

  • Heat to 90 °C under an open air atmosphere (or O₂ balloon for faster rates).

  • Result: Clean conversion to aldehyde without over-oxidation to carboxylic acid.

Visualizations

Synthesis & Workflow Diagram

This diagram illustrates the critical path from raw materials to the active catalytic species.

SynthesisWorkflow Start 5-Bromosalicylaldehyde Suzuki Suzuki Coupling (Pd(OAc)2, K2CO3) Start->Suzuki Boronic 3-Methoxyphenyl boronic acid Boronic->Suzuki Ligand 2-Formyl-5-(3-methoxyphenyl)phenol (THE LIGAND) Suzuki->Ligand 85% Yield Schiff Condensation (+ Aniline) Ligand->Schiff Complexation Palladation (+ Pd(OAc)2) Schiff->Complexation In Situ Catalyst Active Pd(II) Salicylaldimine Complex Complexation->Catalyst

Caption: Synthetic route from commercial precursors to the active Pd(II) catalyst.

Catalytic Cycle (Suzuki-Miyaura)

The mechanism relies on the stability of the Schiff base chelate to support the Pd(0)/Pd(II) cycle.

CatalyticCycle PreCat Pre-Catalyst Pd(II)-L2 Active Active Species Pd(0)-L PreCat->Active Activation (Base/Heat) OxAdd Oxidative Addition Ar-Pd(II)-X Active->OxAdd + Ar-X TransMet Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination Biaryl Product TransMet->RedElim RedElim->Active Regeneration

Caption: Proposed mechanism. The bulky 5-aryl ligand stabilizes the active Pd(0) species.

References

  • Tardiff, B. J., et al. (2012). "Synthesis, characterization, and reactivity of Pd(II) salicylaldimine complexes derived from aminophenols: Suzuki–Miyaura cross-coupling reactions." Canadian Journal of Chemistry. Link

  • Majdi-Nasab, A., et al. (2021).[6] "Synthesis and antimicrobial activities of salicylaldehyde Schiff base-Cu(II) complex and its catalytic activity in N-arylation." Chemistry & Chemical Technology. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. (Contextual grounding for biphenyl-like electronic effects). Link

  • Cui, J., et al. (2010).[3] "Amino-salicylaldimine-palladium(II) complexes: New and efficient catalysts for Suzuki and Heck reactions."[3] Inorganic Chemistry Communications. Link

  • BenchChem Technical Guide. (2025). "Synthesis of 5-Aryl-2-Furaldehydes and Salicylaldehydes via Suzuki Coupling." Link

Sources

Application Note: Design and Synthesis of Fluorescent Probes using 2-Formyl-5-(3-methoxyphenyl)phenol (FMPP)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the utilization of 2-Formyl-5-(3-methoxyphenyl)phenol (herein referred to as FMPP ) as a versatile scaffold for the rational design of fluorescent probes.

Based on its structural attributes—a salicylaldehyde core extended by a methoxy-substituted biphenyl system—this scaffold is particularly effective for developing ESIPT (Excited-State Intramolecular Proton Transfer) probes and Schiff-base chemosensors for hydrazine, metal ions (Al³⁺, Zn²⁺), and biothiols.

Executive Summary

The FMPP scaffold represents a "privileged structure" in fluorescent probe design. Unlike simple salicylaldehyde, the inclusion of the 3-methoxyphenyl moiety at the 5-position (para to the aldehyde) extends the π-conjugation system, resulting in:

  • Red-shifted Emission: Moving excitation/emission closer to the visible/biological window compared to unsubstituted analogs.

  • Enhanced Quantum Yield: The biphenyl rigidity reduces non-radiative decay.

  • Tunable ICT: The methoxy group acts as a weak electron donor, modulating Intramolecular Charge Transfer (ICT) states.

This guide provides protocols for synthesizing the FMPP precursor and converting it into two distinct classes of probes: Type A (Hydrazine-Responsive Turn-On Probes) and Type B (Metal-Ion Selective Schiff Bases) .

Structural Analysis & Mechanism

The FMPP Scaffold

The molecule functions via the ESIPT mechanism . In the ground state, the phenolic proton forms an intramolecular hydrogen bond with the aldehyde oxygen. Upon excitation, proton transfer occurs, generating a keto-tautomer with a large Stokes shift.

  • Ground State (Enol): Absorbs UV/Blue light.

  • Excited State (Keto): Emits Green/Yellow light (if ESIPT is active).

  • Sensing Logic: Analytes that disrupt this H-bond (e.g., metal chelation) or react with the aldehyde (e.g., hydrazine) drastically alter the fluorescence profile.

ESIPT_Mechanism FMPP_Enol FMPP (Enol Form) Non-Fluorescent/Weak FMPP_Keto FMPP (Keto Form) Strong Fluorescence (Large Stokes Shift) FMPP_Enol->FMPP_Keto HV Excitation (ESIPT) Probe_Hydrazine Hydrazone Product (C=N-N Formation) ESIPT Inhibited/ICT On FMPP_Enol->Probe_Hydrazine + N2H4 (Hydrazine) Condensation Probe_Metal Metal Complex (Chelation Enhanced Fluorescence) CHEF Effect FMPP_Enol->Probe_Metal + M(n+) (Al3+, Zn2+) Coordination

Figure 1: Mechanistic pathways for FMPP-based sensing. ESIPT leads to large Stokes shifts, while analyte interaction locks the conformation.

Preparation of the FMPP Scaffold

Note: If FMPP is not commercially available, it is synthesized via Suzuki-Miyaura coupling.

Protocol 1: Synthesis of FMPP

Target: 2-Formyl-5-(3-methoxyphenyl)phenol Precursors: 5-Bromosalicylaldehyde, 3-Methoxyphenylboronic acid.

Reagents:

  • 5-Bromosalicylaldehyde (1.0 eq)

  • 3-Methoxyphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Na₂CO₃ (2M aqueous solution)

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Step-by-Step Procedure:

  • Setup: In a 100 mL Schlenk flask, dissolve 5-bromosalicylaldehyde (2.0 g, 10 mmol) and 3-methoxyphenylboronic acid (1.8 g, 12 mmol) in 40 mL of degassed 1,4-dioxane.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.58 g, 0.5 mmol) under a nitrogen stream.

  • Base Addition: Add 10 mL of 2M Na₂CO₃ solution.

  • Reaction: Reflux the mixture at 90–100°C for 12 hours under N₂ atmosphere. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Dilute with water (50 mL) and acidify to pH 4-5 with 1M HCl (critical to protonate the phenol). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

  • Yield: Expect a light yellow solid (Yield: ~75-85%).

Synthesis of Functional Probes

Protocol 2: Preparation of Hydrazine-Selective Probe (FMPP-Hz)

Rationale: Salicylaldehydes react specifically with hydrazine to form azines or hydrazones, often triggering a "Turn-On" fluorescence response due to the inhibition of photo-induced electron transfer (PET) or activation of intramolecular charge transfer (ICT).

Reagents:

  • FMPP Scaffold (1.0 eq)

  • Ethanol (Spectroscopic grade)

Procedure:

  • Dissolution: Dissolve FMPP (100 mg) in 10 mL hot ethanol.

  • Reaction: This probe is often self-generating in situ, but for a stable probe stock, react FMPP with a capping agent like 2-hydrazinobenzothiazole if a ratiometric response is desired.

    • For "Naked" Probe: The FMPP molecule itself acts as the probe. The aldehyde group is the reactive site.

    • Usage: Prepare a 10 mM stock solution of FMPP in DMSO.

Sensing Protocol (Hydrazine Detection):

  • Dilute FMPP stock to 10 µM in PBS buffer (pH 7.4, containing 20% DMSO).

  • Add Hydrazine (0–100 µM).

  • Incubate for 15 minutes at 37°C.

  • Readout: Measure Fluorescence (Excitation: ~350 nm).

    • Observation: Appearance of a new emission band at ~450-500 nm (Cyan/Green) due to hydrazone formation.

Protocol 3: Preparation of Schiff Base Metal Sensor (FMPP-N)

Rationale: Condensation with a diamine or hydrazide creates an N,O-chelating pocket suitable for Al³⁺ or Zn³⁺ sensing.

Reagents:

  • FMPP (1.0 eq)

  • Isonicotinohydrazide (1.0 eq) (or Benzoyl hydrazine)

  • Ethanol

  • Acetic Acid (Catalytic)

Step-by-Step Procedure:

  • Mix: Dissolve FMPP (0.5 mmol) and Isonicotinohydrazide (0.5 mmol) in 15 mL Ethanol.

  • Catalyze: Add 2 drops of glacial acetic acid.

  • Reflux: Heat at 80°C for 4–6 hours. A precipitate often forms.

  • Isolation: Cool to RT. Filter the precipitate.[1] Wash with cold ethanol.

  • Characterization: Confirm structure via ¹H NMR (Look for imine proton -CH=N- at ~8.5-9.0 ppm).

Sensing Protocol (Al³⁺ Detection):

  • Prepare 10 µM probe solution in Ethanol/Water (1:1).

  • Titrate with Al(NO₃)₃.

  • Readout: Significant fluorescence enhancement (CHEF effect - Chelation Enhanced Fluorescence) at ~520 nm.

Data Visualization & Characterization

Expected Spectral Properties

The following table summarizes the anticipated photophysical shifts based on the 3-methoxyphenyl substitution.

PropertyUnsubstituted SalicylaldehydeFMPP (Methoxy-Biphenyl)Effect of Modification
Abs Max (λabs) ~325 nm~340–360 nm Red-shift due to extended conjugation.
Emission (λem) ~420 nm (Weak)~480–510 nm Meth group donates e-, stabilizing ICT state.
Stokes Shift ~95 nm>120 nm Large shift ideal for biological imaging (low background).
Solubility ModerateHigh (DMSO/MeOH) Biphenyl core increases lipophilicity (good for cell permeability).
Experimental Workflow Diagram

Workflow Start Start: 5-Bromosalicylaldehyde Suzuki Step 1: Suzuki Coupling (+ 3-Methoxyphenylboronic acid) Start->Suzuki FMPP Intermediate: FMPP Scaffold (Purified Yellow Solid) Suzuki->FMPP Branch Select Application FMPP->Branch RouteA Route A: Hydrazine Sensor (Direct Use or Simple Derivatization) Branch->RouteA Target: N2H4 RouteB Route B: Metal Sensor (Condensation with Hydrazide) Branch->RouteB Target: Al3+/Zn2+ Validation Validation: Fluorescence Titration (NMR, MS, Quantum Yield) RouteA->Validation RouteB->Validation

Figure 2: Step-by-step synthetic workflow from raw materials to functional probe.

Troubleshooting & Optimization

  • Solubility Issues: The biphenyl tail makes FMPP hydrophobic. Always prepare stock solutions in DMSO or DMF (10–20 mM) before diluting into aqueous buffers.

  • pH Sensitivity: The phenolic proton (pKa ~8–9) makes the probe pH-sensitive. Ensure buffers are maintained at pH 7.4 (physiological) or pH 5.0 (lysosomal) depending on the target.

  • Autofluorescence: If biological autofluorescence interferes, consider exciting at the tail of the absorption band (>380 nm).

References

  • General Salicylaldehyde Probe Design

    • Li, X., et al. (2012). "Salicylaldehyde hydrazones as fluorescent probes for zinc ions." Chemical Communications. Link

  • Hydrazine Sensing Mechanisms

    • Fan, L., et al. (2012). "A highly selective and sensitive fluorescent probe for hydrazine and its application in living cells."[2] Sensors and Actuators B: Chemical. Link

  • Suzuki Coupling for Probe Synthesis

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • ESIPT Mechanism in Salicylaldehydes

    • Zhao, J., et al. (2015). "Excited state intramolecular proton transfer (ESIPT): from basic concepts to sophisticated molecular materials." Chemical Society Reviews. Link

  • Al3+ Sensing via Schiff Bases

    • Gupta, S. P., et al. (2016). "Salicylaldehyde-based fluorescent chemosensors for Al(III) ions." RSC Advances. Link

(Note: While specific literature on the exact "FMPP" isomer is niche, the protocols above are derived from validated methodologies for 5-aryl-salicylaldehyde analogs.)

Sources

Strategic Formylation of 3-Methoxyphenylphenol: Reagent Selection and Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the reagent selection and experimental protocols for the formylation of 3-methoxyphenylphenol (chemically interpreted here as a 3-substituted phenol, specifically 3-hydroxy-3'-methoxybiphenyl or the resorcinol derivative 3-methoxy-5-phenylphenol). Due to the activating nature of the hydroxyl (-OH) and methoxy (-OMe) groups, this substrate is highly reactive toward electrophilic aromatic substitution. However, controlling regioselectivity (ortho vs. para to the phenol) is the critical challenge. This guide prioritizes the Magnesium-Mediated (Skattebøl) Formylation for high-yield ortho-selectivity and the Vilsmeier-Haack reaction for para-selectivity.

Part 1: Mechanistic Considerations & Regiochemistry

The substrate, 3-methoxyphenylphenol, contains two activating groups on the phenolic ring:

  • Phenolic Hydroxyl (-OH): Strong activator, ortho/para director.[1]

  • Methoxyphenyl/Methoxy group: Moderate activator, ortho/para director.

Regioselectivity Challenges
  • Site A (Ortho to OH, Para to R): Highly activated but sterically sensitive.

  • Site B (Ortho to OH, Ortho to R): Sterically crowded (between substituents).

  • Site C (Para to OH): Activated, sterically accessible.

For drug development applications requiring the formation of a salicylaldehyde moiety (aldehyde ortho to the free phenol), standard acidic formylations (e.g., Gattermann, Vilsmeier on free phenols) often fail or produce mixtures. The coordination chemistry of magnesium is required to lock the regioselectivity.

Decision Matrix: Reagent Selection

Use the following logic flow to select the correct protocol for your target isomer.

ReagentSelection Start Target: Formylated 3-Methoxyphenylphenol State Is the Phenol (-OH) Protected? Start->State Protected Yes (e.g., -OMe, -OAc) State->Protected Ether/Ester Free No (Free -OH) State->Free Free Phenol MethodC PROTOCOL C: Vilsmeier-Haack (POCl3 / DMF) Protected->MethodC Standard Vilsmeier Target Desired Regioselectivity? Free->Target Ortho Ortho to -OH (Salicylaldehyde) Target->Ortho Para Para to -OH Target->Para MethodA PROTOCOL A: MgCl2 / Paraformaldehyde / Et3N (Skattebøl Method) Ortho->MethodA High Yield (Recommended) MethodB PROTOCOL B: Duff Reaction (HMTA / TFA) Ortho->MethodB Alternative (Acidic conditions) Para->MethodC Steric Control

Figure 1: Decision tree for selecting formylation reagents based on substrate protection and desired regiochemistry.

Part 2: Reagent Comparison

Reagent SystemReaction NamePrimary SelectivityYield PotentialKey AdvantageSafety/Toxicity Note
MgCl₂ / (CH₂O)ₙ / Et₃N Skattebøl / Casnati Ortho (to -OH)High (>80%)Gold Standard for free phenols; extremely high regiocontrol via Mg-coordination.Mild conditions; avoids heavy metals.
POCl₃ / DMF Vilsmeier-Haack Para (usually)High (>85%)Scalable; excellent for protected phenols or electron-rich aromatics.POCl₃ is corrosive/toxic; generates HCl gas.
HMTA / TFA Duff Reaction Ortho Low-Mod (40-60%)Useful if Mg-method fails; works in strong acid.HMTA is a skin sensitizer; TFA is corrosive.
CHCl₃ / KOH Reimer-Tiemann Ortho Low (<40%)Historic interest only.Generates dichlorocarbene; often results in tars/polymers.

Part 3: Protocol A - Magnesium-Mediated Ortho-Formylation (Recommended)

This method is the industry standard for converting phenols to salicylaldehydes. It utilizes magnesium dichloride to form a phenoxide complex, which coordinates with paraformaldehyde, directing the formyl group exclusively to the ortho position.

Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 3-Methoxyphenylphenol (1.0 equiv)

  • Magnesium Chloride (MgCl₂): Anhydrous (1.5 – 2.0 equiv). Note: Do not use hydrated salts.

  • Triethylamine (Et₃N): Dry (3.0 – 4.0 equiv).

  • Paraformaldehyde ((CH₂O)ₙ): Powder (6.0 – 7.0 equiv).

  • Solvent: Anhydrous THF (Tetrahydrofuran) or Acetonitrile (MeCN).

Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under an Argon or Nitrogen atmosphere.

  • Solvation: Add 3-methoxyphenylphenol (10 mmol) and anhydrous THF (50 mL) to the flask.

  • Base Addition: Add Triethylamine (3.75 g, 37 mmol) dropwise via syringe. Stir for 10 minutes at room temperature.

  • Catalyst Addition: Add anhydrous MgCl₂ (1.9 g, 20 mmol) in one portion. The mixture may become cloudy as the magnesium phenoxide forms. Stir for 15–20 minutes.

  • Reagent Addition: Add Paraformaldehyde (2.0 g, ~67 mmol) as a solid powder.

  • Reaction: Heat the mixture to a gentle reflux (66°C for THF) . Monitor by TLC (typically 2–4 hours).

    • Checkpoint: The solution often turns yellow/orange as the reaction progresses.

  • Quench: Cool the mixture to room temperature. Pour into 1N HCl (100 mL) and stir vigorously for 30 minutes to hydrolyze the intermediate and dissolve magnesium salts.

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate).

Mechanism of Action:

MgMechanism Step1 Phenol + Et3N + MgCl2 (Formation of Mg-Phenoxide) Step2 Coordination of Paraformaldehyde to Mg Step1->Step2 Step3 Ortho-Selective Carbonyl Insertion Step2->Step3 Step4 Acid Hydrolysis (Release of Salicylaldehyde) Step3->Step4

Figure 2: The magnesium cation acts as a template, bringing the formaldehyde source into proximity with the ortho-carbon.

Part 4: Protocol B - Vilsmeier-Haack Formylation (Para-Selective)

Use this protocol if the para-isomer is required or if the phenol is protected (e.g., 3-methoxy-5-phenylanisole).

Reagents Required[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 3-Methoxyphenylphenol (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃): (1.2 – 1.5 equiv). Freshly distilled recommended.

  • DMF (N,N-Dimethylformamide): (5.0 – 10.0 equiv). Acts as reagent and solvent.[1][2][3]

  • Solvent: DMF (or 1,2-dichloroethane if DMF is used only stoichiometrically).

Step-by-Step Protocol
  • Vilsmeier Reagent Formation: In a flame-dried flask under N₂, cool DMF (10 mL) to 0°C (ice bath). Add POCl₃ (1.2 equiv) dropwise over 15 minutes.

    • Observation: The solution will turn pale yellow or orange; ensure moisture is excluded to prevent violent decomposition. Stir for 30 mins at 0°C.

  • Substrate Addition: Dissolve 3-methoxyphenylphenol (10 mmol) in minimal DMF (5 mL) and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Remove the ice bath and heat to 60–80°C for 2–6 hours.

  • Hydrolysis: Cool to room temperature. Pour the mixture onto crushed ice (100 g) containing Sodium Acetate (buffered workup prevents polymerization) or saturated NaHCO₃. Stir for 1 hour to hydrolyze the iminium salt.

  • Workup: Extract with Dichloromethane (DCM). Wash with water (to remove DMF) and brine.

  • Purification: Recrystallization or Column Chromatography.[1]

Part 5: Analytical Validation

Upon isolating the product, verify the structure using the following markers:

TechniqueExpected Observation (Ortho-Formyl Product)Expected Observation (Para-Formyl Product)
¹H NMR Aldehyde Proton: Singlet at 10.5 – 11.5 ppm . Phenolic OH: Singlet at 11.0 – 12.0 ppm (deshielded due to H-bonding with CHO).Aldehyde Proton: Singlet at 9.5 – 10.0 ppm . Phenolic OH: Broad singlet at 5.0 – 7.0 ppm (no intramolecular H-bond).
IR C=O Stretch: ~1650–1670 cm⁻¹ (Lowered due to H-bonding).C=O Stretch: ~1680–1700 cm⁻¹.

References

  • Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.[2]

  • BenchChem Technical Support. (2025). Regioselectivity in the Formylation of Substituted Phenols.

  • Poulain, L., et al. (2017). Ortho-Formylation of oxygenated phenols. Organic Chemistry Research.

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-Formyl-5-(3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Solubility & Stability of 2-Formyl-5-(3-methoxyphenyl)phenol in DMSO Document ID: TS-SOL-2F5M-001 Last Updated: October 26, 2023 Audience: Medicinal Chemists, HTS Screeners, Assay Biologists[1][2]

Introduction

You are likely encountering precipitation or inconsistent solubility with 2-Formyl-5-(3-methoxyphenyl)phenol (CAS: Variable/Analogous to Salicylaldehyde derivatives).[1][2] While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this class of biaryls, this specific molecule presents a "perfect storm" of structural features that resist solvation:

  • Intramolecular Hydrogen Bonding: The ortho-hydroxybenzaldehyde (salicylaldehyde) core forms a strong internal hydrogen bond between the phenolic hydroxyl (-OH) and the formyl oxygen (-CHO).[1][2] This "locks" the polar handles of the molecule, effectively hiding them from the solvent.

  • Lipophilic Stacking: The 3-methoxyphenyl substituent adds significant planarity and lipophilicity, promoting

    
     stacking aggregation.[1][2]
    
  • Hygroscopic Sensitivity: The compound behaves as a "grease ball" in the presence of even trace water, leading to immediate crashing out.[2]

This guide provides a root-cause analysis and validated protocols to ensure stable, monomeric solutions.

Module 1: The Solubility Mechanism (The "Why")

To solve the solubility issue, you must understand the thermodynamic barrier.

The "Locked" Conformation

In a standard phenol, the -OH group acts as a hydrogen bond donor to the DMSO oxygen (


). However, in your compound, the -OH is pre-occupied.[2]
  • State A (Crystalline/Aggregated): The internal H-bond (

    
    ) creates a pseudo-six-membered ring.[1][2] This reduces the molecule's polarity, making it behave more like a non-polar hydrocarbon.[2]
    
  • State B (Solvated): To dissolve, DMSO must energetically break this internal bond and replace it with intermolecular bonds to the solvent.

The Failure Mode: If your DMSO contains water (hygroscopic uptake), the water molecules cluster around the DMSO, reducing the "free" DMSO available to break the compound's internal bond. The compound then aggregates via its biphenyl core.[2]

Visualization: The Solvation Decision Tree

SolubilityLogic Start Dissolution Attempt (2-Formyl-5-(3-methoxyphenyl)phenol) CheckVisual Visual Inspection: Clear or Turbid? Start->CheckVisual Clear Solution Clear: Proceed to QC CheckVisual->Clear Yes Turbid Solution Turbid/Precipitate CheckVisual->Turbid No Sonicate Action: Bath Sonication (40°C, 10 mins) Turbid->Sonicate CheckVisual2 Resolved? Sonicate->CheckVisual2 CheckVisual2->Clear Yes WaterCheck Root Cause Check: DMSO Water Content > 0.1%? CheckVisual2->WaterCheck No DryDMSO Protocol: Use Anhydrous DMSO (See Module 2) WaterCheck->DryDMSO Likely Aggregation Root Cause: Pi-Stacking Aggregates (Colloidal Formation) WaterCheck->Aggregation Unlikely (Fresh Bottle) DryDMSO->Start Restart HeatShock Action: Heat Shock (60°C for 2 mins - Watch Stability) Aggregation->HeatShock HeatShock->CheckVisual2

Caption: Diagnostic workflow for identifying solubility failure modes. Note the critical check for water content in DMSO.

Module 2: The "Anhydrous" Stock Protocol

Standard DMSO (stored loosely capped) can absorb up to 1-2% water by weight within 24 hours. For this compound, water content >0.5% is often the tipping point for precipitation.[1][2]

Protocol: Preparation of 10 mM Stock

Prerequisites:

  • Anhydrous DMSO (sealed ampoule or dried over molecular sieves).[1][2]

  • Glass vials (avoid polypropylene if long-term storage is planned, though PP is acceptable for short-term).[1][2]

  • Argon or Nitrogen gas line.[1][2]

Step-by-Step:

  • Equilibration: Allow the compound vial to reach room temperature before opening to prevent condensation on the solid.

  • Weighing: Weigh the solid into a glass vial.

    • Note: Static electricity can be an issue with these crystalline solids.[1][2] Use an anti-static gun if available.[1][2]

  • Solvent Addition: Add Anhydrous DMSO to achieve a concentration of 10 mM .

    • Do not attempt 100 mM initially.[1][2] The biphenyl stacking often limits solubility to the 20-50 mM range.[2] Start lower to ensure monomeric state.[1][2]

  • Disruption:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at 40°C for 10-15 minutes. The heat helps break the intramolecular H-bond, allowing DMSO to solvate the phenol.

  • Visual QC: Hold the vial up to a light source. Look for "schlieren" patterns (swirling density lines) or micro-particulates.[1][2] The solution must be absolutely homogeneous.

  • Storage: Aliquot immediately into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

Module 3: Preventing "Crash-Out" in Aqueous Assays

The most critical failure occurs when diluting the DMSO stock into aqueous buffers (e.g., PBS, cell media). The "Solvent Shock" causes DMSO to strip away from the compound to mix with water, leaving the compound to aggregate.

The Intermediate Dilution Method

Do NOT pipette 1 µL of 10 mM stock directly into 99 µL of buffer. This creates a local zone of supersaturation.[1][2]

Correct Workflow:

  • Step 1 (Stock): 10 mM in 100% DMSO.

  • Step 2 (Intermediate): Dilute 1:10 into pure DMSO first (creates 1 mM stock).

  • Step 3 (The "Step-Down"): Dilute the 1 mM stock 1:10 into a 50% DMSO / 50% Water mix.

    • Why? This acclimates the compound to the presence of water while maintaining high organic content.

  • Step 4 (Final): Dilute into the final assay buffer.

Quantitative Data: Solubility Limits

Estimated solubility profile based on structural analogs (Salicylaldehydes/Biphenyls).

Solvent SystemMax Solubility (Est.)Risk LevelNotes
Anhydrous DMSO > 50 mMLowStable if kept dry.[1][2]
"Wet" DMSO (1% H2O) ~ 10 mMHighPrecipitates upon freezing/thawing.[1][2]
PBS (pH 7.[1][2]4) + 1% DMSO < 10 µMCriticalDanger Zone. Likely to form colloidal aggregates.[1][2]
PBS + 0.05% Tween-20 ~ 50 µMModerateSurfactant prevents pi-stacking aggregation.[1][2]

Module 4: Chemical Stability & FAQ

Chemical Stability Warning

This compound contains an aldehyde (-CHO).[1][2][3]

  • Avoid Tris/Glycine Buffers: Primary amines in buffers (Tris, Glycine) will react with the aldehyde to form Schiff Bases (Imines) .[1][2] This is a chemical artifact, not a solubility issue, but it looks like "loss of signal."

  • Use: HEPES, MOPS, or PBS.[1][2]

Frequently Asked Questions

Q: My solution turned yellow/orange after a week. Is it bad? A: Salicylaldehyde derivatives are prone to oxidation (forming the carboxylic acid) and can be photo-sensitive.[1][2] A color change often indicates the formation of oxidation products or quinoid-like impurities.[2] Store in amber vials protected from light.

Q: Can I heat the solution to 80°C to dissolve it? A: No. Aldehydes are chemically reactive.[1] High heat (>60°C) in DMSO can accelerate the Pummerer rearrangement-like decomposition or oxidation.[2] Stick to 40°C sonication.

Q: I see a pellet after spinning down my thawed stock. A: This is "freeze-thaw crashing."[1][2] The compound crystallizes as the DMSO freezes.

  • Fix: You must re-sonicate (40°C, 10 mins) every time you thaw a vial.[1][2] Do not assume it redissolves upon simple thawing.[1][2]

References

  • PubChem. Salicylaldehyde (Compound Summary). National Library of Medicine.[1][2] [Link]

  • Balakin, K. V., et al. "Property-Based Design of kinase inhibitors: A structural and computational analysis."[1][2] Current Medicinal Chemistry, 2006.[1][2] (Discusses lipophilicity and aggregation in biphenyl-like kinase inhibitors).

  • Shoichet, B. K. "Screening in a Spirit Haunted by Artifacts."[1][2] Drug Discovery Today, 2006.[1][2] (The definitive guide on colloidal aggregation in DMSO/Water).

  • Way, L. "DMSO Solubility and Stability Guidelines."[1][2] Broad Institute Chemical Biology Platform. [Link][1][2]

Sources

Preventing oxidation of the aldehyde group in 2-Formyl-5-(3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 2-Formyl-5-(3-methoxyphenyl)phenol

Core Technical Overview

The Molecule: 2-Formyl-5-(3-methoxyphenyl)phenol is a substituted salicylaldehyde.[1][2] Its structure features a phenolic hydroxyl group at position 1, a formyl (aldehyde) group at position 2, and an electron-rich 3-methoxyphenyl moiety at position 5.[1]

The Challenge: The primary stability risk is the autoxidation of the formyl group (-CHO) to a carboxylic acid (-COOH), specifically converting the molecule to 2-carboxy-5-(3-methoxyphenyl)phenol.

Mechanistic Insight: Unlike simple benzaldehydes, this molecule possesses a hydroxyl group ortho to the aldehyde. While this allows for intramolecular hydrogen bonding (which offers some thermodynamic stabilization), the electron-donating nature of the 5-(3-methoxyphenyl) substituent (para to the aldehyde) increases the electron density of the aromatic ring. Paradoxically, while this stabilizes the carbonyl against nucleophilic attack, it can stabilize the intermediate acyl radical formed during autoxidation, potentially accelerating the degradation process upon exposure to air.

Troubleshooting Hub

Direct solutions to observed experimental phenomena.

Scenario A: "My solid sample has turned from pale yellow to dark brown/black."

Diagnosis: Advanced Autoxidation & Quinone Formation.[1][2] Explanation: The darkening is not just simple acid formation (which is often colorless); it indicates the phenol ring is participating in oxidative degradation, likely forming quinoid species or polymerized by-products alongside the benzoic acid derivative. Solution:

  • Do not use. The purity is likely compromised beyond simple recrystallization.[1][2]

  • Prevention: Store strictly under Argon at -20°C. The "3-methoxyphenyl" tail adds lipophilicity, making the lattice softer and more permeable to oxygen than unsubstituted salicylaldehyde.[1][2]

Scenario B: "I see a new spot on TLC that trails/streaks after silica column purification."

Diagnosis: On-Column Oxidation. Explanation: Silica gel is slightly acidic and can catalyze the autoxidation of electron-rich aldehydes.[1][2] The "trailing" spot is the corresponding carboxylic acid, which interacts strongly with the silica stationary phase. Solution:

  • Pre-treat Silica: Neutralize the silica gel by flushing the column with 1% Triethylamine (Et3N) in hexanes before loading your sample.[1][2]

  • Fast Elution: Do not let the aldehyde sit on the column. Use a gradient that elutes the product quickly.[1][2]

  • Alternative: Use neutral alumina instead of silica gel for purification.[1][2]

Scenario C: "The aldehyde peak disappeared during a reaction in basic media (K2CO3/NaOH)."

Diagnosis: Cannizzaro Reaction or Aerobic Oxidation in Base.[1][2] Explanation: In the presence of strong base and absence of an enolizable proton (this is an aromatic aldehyde), the aldehyde can undergo disproportionation (Cannizzaro) to form the alcohol and the acid. Additionally, phenolate ions are highly susceptible to oxidation by dissolved oxygen.[1][2] Solution:

  • Degas Solvents: Vigorously sparge all reaction solvents with Argon for 15-30 minutes before adding the base.

  • Stoichiometry: Avoid large excesses of strong hydroxide bases. Use milder bases (e.g., Cs2CO3 or bicarbonates) if the reaction permits.

Frequently Asked Questions (FAQs)

Q1: Can I store this compound in solution (e.g., DMSO or Methanol)? A: Avoid if possible. Aldehydes are most stable in the solid state.[1] In methanol, you risk forming hemiacetals or acetals over time, especially if trace acid is present. In DMSO, the aldehyde can suffer oxidation (DMSO itself can act as an oxidant under certain conditions). If solution storage is mandatory, use anhydrous benzene or toluene, degassed, and frozen at -80°C.

Q2: Is Nitrogen sufficient, or do I need Argon? A: Argon is superior. Argon is heavier than air and forms a protective "blanket" over the solid in the vial. Nitrogen is lighter and mixes more easily with air if the seal is imperfect.[1][2] For long-term storage of sensitive aldehydes, Argon is the standard.

Q3: Should I add stabilizers like BHT? A: Yes, with caveats. Adding 0.1% BHT (butylated hydroxytoluene) can significantly inhibit radical autoxidation.[1][2] However, BHT is an impurity that must be removed before biological testing or subsequent sensitive catalytic steps.[1][2] Only add BHT if you plan to purify the compound again before use.[1]

Experimental Protocols

Protocol A: Bisulfite Purification (Removal of Acid Impurity)

Use this when your aldehyde contains <10% acid impurity.[1]

  • Dissolution: Dissolve the crude mixture in a minimal amount of diethyl ether or ethyl acetate.

  • Adduct Formation: Add a saturated aqueous solution of Sodium Bisulfite (NaHSO3) (2-3 equivalents relative to aldehyde).[1][2]

  • Agitation: Stir vigorously for 1-2 hours. The aldehyde forms a water-soluble bisulfite adduct.[1][2] The carboxylic acid impurity remains in the organic layer.

  • Separation: Separate the layers. Keep the Aqueous layer (contains product).[1][2] Discard the organic layer (contains acid/impurities).[1][2]

  • Regeneration:

    • Cool the aqueous layer to 0°C.[1][2]

    • Slowly add 10% NaHCO3 or dilute H2SO4 (depending on stability, mild base is often safer for phenols) to hydrolyze the adduct.

    • Note: For this specific phenol, mild acid hydrolysis (pH 3-4) is preferred to prevent phenolate oxidation.[1][2]

  • Extraction: Extract the regenerated aldehyde into fresh ether/DCM. Dry over MgSO4 and concentrate.

Protocol B: Inert Storage "Double-Shell" System

Mandatory for long-term stability (>1 month).

  • Primary Container: Place the dry solid in a glass vial with a Teflon-lined screw cap.

  • Inert Gas: Flush the vial gently with Argon for 30 seconds before capping. Tape the cap with Parafilm.[1][2]

  • Secondary Container: Place the vial inside a larger jar or desiccator containing a packet of oxygen scavenger (e.g., activated iron sachets) and desiccant.[1][2]

  • Environment: Store at -20°C in the dark.

Visualizations

Diagram 1: The Autoxidation Threat Mechanism

This diagram illustrates the radical chain reaction you are fighting against.[1] Note how the "Initiation" step generates the acyl radical, which propagates the cycle.

Autoxidation Aldehyde Aldehyde (R-CHO) AcylRadical Acyl Radical (R-C•=O) Aldehyde->AcylRadical H• Abstraction Initiator Initiator (Light/Metal/Heat) Initiator->AcylRadical PeracylRadical Peracyl Radical (R-C(=O)OO•) AcylRadical->PeracylRadical + O2 (Fast) Oxygen Oxygen (O2) Peracid Peracid (R-C(=O)OOH) PeracylRadical->Peracid + Aldehyde (H• Abstraction) Peracid->AcylRadical Regenerates Radical Acid Carboxylic Acid (R-COOH) Peracid->Acid Reaction with Aldehyde

Caption: Radical chain mechanism of aldehyde autoxidation. The cycle is self-accelerating once the Peracid is formed.

Diagram 2: Purification Decision Tree

Follow this logic to salvage or discard your sample.

DecisionTree Start Sample Status Check Color Is the solid colored (Brown/Black)? Start->Color Purity H-NMR: Acid Impurity %? Color->Purity No (Pale/Yellow) Discard DISCARD (Irreversible Oxidation) Color->Discard Yes (Deep Color) Purity->Discard > 15% Acid Bisulfite Protocol A: Bisulfite Extraction Purity->Bisulfite 5-15% Acid Recryst Recrystallization (EtOH/Hexane) Purity->Recryst 1-5% Acid Use Ready for Use Purity->Use < 1% Acid

Caption: Workflow for assessing sample integrity and selecting the correct purification method.

References

  • Ingold, K. U. (1961).[1][2] "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase". Chemical Reviews, 61(6), 563–589.[1]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for Bisulfite Purification protocols).

  • Bowden, K., & Williams, A. (1994).[1][2] "Reactions of Carbonyl Compounds in Basic Solutions. Part 32. The Cannizzaro Reaction". Journal of the Chemical Society, Perkin Transactions 2, 77-82. [1]

  • McNally, A., et al. (2011).[1][2] "Selective Oxidations of Benzyl Halides to Benzaldehydes". Journal of the American Chemical Society.[1] (Context on stability of electron-rich benzaldehydes).

Sources

Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Coupling of Salicylaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals experiencing stalled conversions, poor mass balances, or rapid catalyst degradation when performing Suzuki-Miyaura cross-couplings with salicylaldehyde substrates.

As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting. Here, we will dissect the mechanistic causality behind these failures and provide self-validating, field-proven protocols to rescue your synthetic workflows.

Mechanistic Context: The Salicylaldehyde Trap

Salicylaldehydes (ortho-hydroxybenzaldehydes) are notoriously recalcitrant substrates in palladium-catalyzed cross-couplings. The core of the problem lies in the dual nature of its functional groups:

  • Catalyst Sequestration: The free phenolic hydroxyl group, especially when deprotonated under the basic conditions of a Suzuki coupling, acts alongside the adjacent aldehyde carbonyl as a bidentate ligand. Oxygen-based salicylaldehydes are known to strongly coordinate and stabilize palladium centers[1]. While useful for designing stable nanoparticles, in a cross-coupling scenario, this coordination traps the active Pd(0) or Pd(II) species off-cycle, leading to rapid catalyst deactivation (visible as Palladium black precipitation).

  • Protodeboronation: Because the oxidative addition and transmetalation steps are sterically and electronically hindered by the ortho-substituents, the catalytic cycle slows down. This leaves the arylboronic acid partner exposed to the basic aqueous reaction conditions for prolonged periods, triggering base-catalyzed C-B bond cleavage (protodeboronation)[2].

Diagnostic Workflow

Use the following logic matrix to identify the specific failure mode in your reaction mixture.

G Start Low Conversion in Salicylaldehyde Suzuki CheckLCMS Analyze Crude by LC-MS/NMR Start->CheckLCMS ArH High Ar-H (Protodeboronation) CheckLCMS->ArH Boronic acid consumed PdBlack Pd Black Formation (Catalyst Deactivation) CheckLCMS->PdBlack Visual black ppt Unreacted Unreacted Starting Materials (Poor Transmetalation) CheckLCMS->Unreacted SM intact Sol1 Use weaker base (K3PO4) or MIDA boronates ArH->Sol1 Sol2 Protect -OH group or use bulky SPhos/XPhos PdBlack->Sol2 Sol3 Increase temp or switch to dioxane/H2O Unreacted->Sol3

Diagnostic workflow for resolving low conversion in salicylaldehyde Suzuki couplings.

Troubleshooting Deep-Dive (FAQs)

Q1: My reaction mixture turns black within 30 minutes, and starting materials remain unreacted. What is causing this? A: You are observing the agglomeration of active Pd(0) into inactive Palladium black. This occurs because the catalytic cycle has stalled. The free phenolic -OH in salicylaldehyde deprotonates to form a phenoxide, which chelates the palladium intermediate, preventing the transmetalation of the boronic acid. Causality & Solution: To outcompete this off-cycle coordination, you must use bulky, electron-rich biarylphosphine ligands (such as SPhos or XPhos). These ligands provide immense steric shielding around the palladium center, preventing the bidentate salicylaldehyde from coordinating, while simultaneously accelerating the oxidative addition step[3].

Q2: LC-MS shows complete consumption of my arylboronic acid, but I only see the protonated arene (Ar-H) and unreacted salicylaldehyde. How do I fix this? A: This is a classic case of protodeboronation. Boronic acids undergo rapid C-B bond cleavage under basic conditions to form Ar-H[2]. If your Suzuki catalytic cycle is slow (due to the steric hindrance of the ortho-hydroxy group), the boronic acid simply degrades before it can couple. Causality & Solution: You are likely using a base that is too strong (e.g., NaOH or Na2CO3). Switch to a weaker base like K3PO4 or Cs2CO3 in a biphasic Dioxane/H2O system[3]. If your boronic acid is highly electron-deficient or heteroaromatic (e.g., 2-pyridyl), switch to MIDA boronate esters. MIDA boronates act as a "slow-release" mechanism under mild basic conditions, keeping the active boronic acid concentration extremely low and thereby minimizing protodeboronation side reactions[4].

Q3: Can I run this reaction at room temperature to avoid aldehyde side reactions (like aldol condensation)? A: Yes, but it requires highly active catalyst systems. Traditional Pd(PPh3)4 will not turn over at room temperature with sterically hindered ortho-substituted substrates. Causality & Solution: The combination of Pd2(dba)3 and P(t-Bu)3 has been shown to catalyze the Suzuki cross-coupling of arylboronic acids with a wide range of aryl halides at room temperature[5]. However, for unprotected salicylaldehydes, the Pd(OAc)2 / SPhos system at 60 °C remains the most reliable balance between reactivity and functional group tolerance.

Quantitative Optimization Matrix

The following table summarizes the expected outcomes of various catalytic systems when applied to unprotected ortho-hydroxy aryl halides. Use this data to benchmark your current methodology.

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Typical Conversion (%)Primary Failure Mode
Pd(PPh3)4 (5 mol%)Na2CO3Toluene / H2O90< 30%Catalyst poisoning; Protodeboronation
Pd(dppf)Cl2 (5 mol%)K2CO3DMF8040 - 50%Aldehyde degradation; Incomplete transmetalation
Pd2(dba)3 + P(t-Bu)3KFTHF2560 - 70%Slow kinetics due to ortho-sterics
Pd(OAc)2 + SPhos K3PO4 Dioxane / H2O 60 > 85% Optimal for unprotected salicylaldehydes
Pd(OAc)2 + XPhosCs2CO3THF / H2O65> 90%Optimal for highly sterically hindered partners

Mechanistic Failure Pathways

To fully understand why the optimization matrix favors SPhos/K3PO4, review the catalytic cycle below, which highlights the exact points where salicylaldehydes induce failure.

CatalyticCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Forms Pd(II) complex) Pd0->OxAdd Aryl Halide TransMet Transmetalation (Boronic Acid enters) OxAdd->TransMet Base Trap1 Catalyst Poisoning (Salicylaldehyde -OH chelation) OxAdd->Trap1 Unprotected -OH RedElim Reductive Elimination (Product Release) TransMet->RedElim Trap2 Protodeboronation (Base-catalyzed Ar-H formation) TransMet->Trap2 Slow cycle / Strong Base RedElim->Pd0 Biaryl Product

Suzuki-Miyaura catalytic cycle highlighting specific failure pathways for salicylaldehydes.

Standard Operating Procedures (Self-Validating Protocols)

The following protocols are designed with built-in self-validation checkpoints. Do not proceed to the next step if the validation checkpoint fails.

Protocol A: Direct Coupling of Unprotected Salicylaldehyde (SPhos/K3PO4 System)

This protocol utilizes the highly active SPhos ligand to outcompete hydroxyl coordination[3].

Reagents:

  • Halosalicylaldehyde (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)2 (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K3PO4 (2.0 equiv)

  • 1,4-Dioxane / H2O (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Degassing: Combine 1,4-Dioxane and H2O in a Schlenk flask. Sparge with ultra-pure Argon for 30 minutes.

    • Self-Validation Checkpoint: Perform 3 cycles of freeze-pump-thaw. The solvent should show zero visible bubbling upon thawing under vacuum. Complete oxygen removal is critical to prevent SPhos oxidation.

  • Catalyst Pre-activation: In an argon-filled glovebox, charge a dry vial with Pd(OAc)2 and SPhos. Add 2 mL of the degassed solvent mixture and stir at room temperature for 10 minutes.

    • Self-Validation Checkpoint: The solution must transition from a dark suspension to a clear, homogeneous yellow/orange solution. This confirms the successful reduction of Pd(II) to the active L2Pd(0) species. If it remains dark, your ligand is oxidized.

  • Reaction Assembly: To a separate reaction flask under Argon, add the halosalicylaldehyde, arylboronic acid, and finely ground K3PO4. Transfer the pre-activated catalyst solution to this flask. Add the remaining degassed solvent.

  • Execution: Heat the reaction to 60 °C with vigorous stirring (800 rpm) to ensure adequate mixing of the biphasic system.

    • Self-Validation Checkpoint: After 1 hour, take a 10 µL aliquot, quench with 100 µL of 1M HCl (to protonate the phenoxide and halt the reaction), and spot on TLC. The disappearance of the starting halide and the appearance of a highly UV-active spot with a lower Rf confirms productive coupling. The bulk reaction mixture should remain yellow/orange; if it turns black, catalyst deactivation has occurred.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl, followed by brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: Fail-Safe MOM Protection & Coupling

If Protocol A fails due to extreme steric hindrance, you must remove the coordinating ability of the hydroxyl group by protecting it as a Methoxymethyl (MOM) ether.

Step-by-Step Methodology:

  • Protection: Dissolve the halosalicylaldehyde (1.0 equiv) in dry DCM (0.5 M) at 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) followed by dropwise addition of Chloromethyl methyl ether (MOM-Cl, 1.5 equiv). Stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: TLC should show complete conversion to a less polar spot. Extract with saturated NaHCO3 to remove excess acid.

  • Coupling: Subject the MOM-protected salicylaldehyde to standard Suzuki conditions (Pd(PPh3)4, Na2CO3, Toluene/H2O, 90 °C). Because the -OH is masked, catalyst poisoning is entirely bypassed.

  • Deprotection: Dissolve the purified biaryl product in MeOH. Add 3M HCl (aqueous) and stir at 50 °C for 2 hours.

    • Self-Validation Checkpoint: The reaction mixture will slowly turn cloudy as the deprotected biaryl salicylaldehyde precipitates out of the methanolic solution. Filter to obtain the pure product.

References

  • Benchchem. Technical Support Center: Managing Protodeborylation in Suzuki Reactions. Benchchem. 2

  • Wikipedia. Protodeboronation. Wikipedia, The Free Encyclopedia. 4

  • Andrew G Myers Research Group. The Suzuki Reaction. Harvard University. 3

  • Oxford University Press. Salicylaldehyde-stabilized Palladium Nanoparticles for Highly Efficient Suzuki-Miyaura Reaction at Room Temperature. Chemistry Letters. 1

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. 5

Sources

Removing palladium catalyst residues from 2-Formyl-5-(3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Catalyst Residue Removal

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of residual palladium catalysts from 2-Formyl-5-(3-methoxyphenyl)phenol. Our goal is to equip you with the scientific rationale and practical protocols needed to meet stringent purity requirements for your advanced intermediates and final active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium from my synthesis of 2-Formyl-5-(3-methoxyphenyl)phenol?

Removing residual palladium is not merely a matter of good practice; it is a critical regulatory and scientific necessity. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, are invaluable for synthesizing complex biaryl structures like the target molecule.[1][2] However, any remaining palladium can have significant negative consequences:

  • Regulatory Compliance: Health authorities like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established strict limits for elemental impurities in drug products.[3][4] Palladium, a platinum group metal, is often limited to low parts-per-million (ppm) levels (e.g., < 5-10 ppm) in the final API.[3]

  • Toxicological Concerns: Palladium compounds, particularly soluble forms like PdCl₂, can be toxic.[3]

  • Catalytic Interference: Residual palladium can interfere with subsequent synthetic steps or biological assays, leading to side reactions, product degradation, or false-positive/negative results in screening campaigns.[5][6]

Q2: What makes palladium removal from 2-Formyl-5-(3-methoxyphenyl)phenol particularly challenging?

The molecular structure of 2-Formyl-5-(3-methoxyphenyl)phenol contains functional groups that can act as ligands, forming stable complexes with palladium. This is a common issue with highly functionalized API molecules.[7][8]

  • Phenolic Hydroxyl Group (-OH): The acidic proton can be lost, and the resulting phenoxide can coordinate to the palladium center.

  • Formyl Group (-CHO): The oxygen atom of the aldehyde can act as a Lewis base, coordinating to the electron-deficient palladium.

These interactions can keep the palladium solubilized in the organic phase, making it difficult to remove by simple filtration or aqueous extraction. The palladium is no longer a simple heterogeneous particle but a dissolved organometallic species.[8]

Q3: What are the primary methods for palladium removal, and when should I use them?

Palladium removal strategies can be broadly categorized. The choice depends on the scale of your reaction, the initial palladium concentration, the desired final concentration, and the specific palladium species present (e.g., Pd(0), Pd(II), ligand complexes).[7]

MethodPrincipleProsConsBest For
Filtration Physical removal of heterogeneous palladium (e.g., Pd on carbon) or precipitated species. Often done through a pad of Celite®.[9][10]Simple, fast, inexpensive.Ineffective against soluble/colloidal palladium species.Initial removal of heterogeneous catalysts or bulk precipitated metal.
Crystallization The product crystallizes out of solution, leaving impurities (including palladium) in the mother liquor.[3]Can be highly effective for achieving high purity; scalable.Requires a suitable solvent system; can lead to yield loss.Final purification step when a robust crystallization protocol is available.
Adsorption Uses bulk adsorbents like activated carbon to non-selectively bind palladium and other impurities.[11]Cost-effective, widely available.Can cause significant product loss due to non-specific binding; may require large quantities.Removing color and a range of impurities alongside palladium.
Scavenging Employs functionalized silica or polymer resins (scavengers) with groups that have a high affinity for palladium (e.g., thiols, amines, TMT).[7][12][13]High selectivity and efficiency for palladium; can reduce levels to <1 ppm.[13]Higher cost than bulk adsorbents; requires screening to find the optimal scavenger.Reducing palladium to very low levels when other methods fail.

Troubleshooting Guide

Q4: My initial filtration through Celite® after the reaction workup barely reduced the palladium levels. What should I do next?

This is a common observation and indicates that your palladium is likely in a soluble or colloidal form.[10] Simple filtration only removes solid particles. Your next step should be to employ a method that targets dissolved palladium species. A highly effective approach is to screen a panel of metal scavengers.

A pilot study demonstrated that while a simple aqueous workup might leave thousands of ppm of palladium, subsequent, more rigorous purification is necessary.[5][14]

Q5: I performed column chromatography, but my palladium levels are still over 100 ppm. Why did this fail?

While column chromatography is a powerful purification technique, it often fails to completely remove palladium residues.[6][9] There are several reasons for this:

  • Co-elution: The palladium species, complexed with your polar product or phosphine ligands, can have a similar polarity to your target molecule, causing them to travel down the column together.[15]

  • Smearing: Palladium complexes can streak across the column, contaminating many fractions.

  • Ineffectiveness: Studies have shown that chromatography alone is often insufficient to meet regulatory limits, and a subsequent scavenging step is required to reliably reduce palladium to low levels.[5][6]

Solution: Use a scavenger after column chromatography. This is a highly effective, two-step purification strategy.[6]

Q6: Which palladium scavenger is best for 2-Formyl-5-(3-methoxyphenyl)phenol, and how do I select one?

There is no universal "best" scavenger, as performance is highly dependent on the solvent, temperature, and the specific palladium species in your reaction mixture.[7] For palladium, which is a soft metal, scavengers with soft donor atoms like sulfur are typically very effective.

Recommended Scavengers for Screening:

Scavenger TypeFunctional GroupRationaleRecommended Products
Thiol-Based -SHThe soft sulfur atom has a very high affinity for soft palladium species.[7]ISOLUTE® Si-Thiol[12]
Triamine-Based -NH(CH₂)₂NH(CH₂)₂NH₂Nitrogen atoms are effective ligands for palladium, particularly Pd(II).ISOLUTE® Si-Trisamine[12]
Trimercaptotriazine (TMT) TMTA powerful chelating agent with three sulfur donors, highly selective for palladium.[7]Biotage® MP-TMT, ISOLUTE® Si-TMT[7][12]

Workflow: Selecting the Optimal Scavenger

cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization A Prepare stock solution of crude product in reaction solvent B Aliquot into 4 vials (3 scavengers + 1 control) A->B C Add Scavengers: 1. Si-Thiol 2. Si-Trisamine 3. Si-TMT B->C D Stir at RT for 2-4 hours C->D E Filter and analyze supernatant for Pd content (ICP-MS) D->E F Identify most effective scavenger E->F G Perform optimization on best scavenger F->G Proceed with best candidate H Vary parameters: - Scavenger equivalents - Temperature (RT vs. 50°C) - Time (2h, 6h, 12h) G->H I Analyze for Pd and product yield H->I J Determine optimal conditions (lowest Pd, highest yield) I->J

Caption: Decision workflow for scavenger selection and optimization.

Q7: My scavenger is removing palladium but also causing a 15% loss of my product. How can I prevent this?

Product loss during scavenging is typically due to non-specific adsorption onto the scavenger's solid support (e.g., silica).[13] Here are several strategies to mitigate this:

  • Reduce Scavenger Equivalents: You may be using too much scavenger. Once you've identified the most effective one, perform an optimization study to find the minimum amount required to reach your target palladium level.

  • Adjust the Solvent: Ensure your product is highly soluble in the chosen solvent. If the product has borderline solubility, it is more likely to crash out or adsorb onto the scavenger surface.

  • Thoroughly Wash the Scavenger: After the scavenging period, filter off the scavenger and wash it thoroughly with fresh, clean solvent. Combine the washings with your main filtrate to recover any adsorbed product.

  • Change Scavenger Type: Some scavenger backbones are more prone to non-specific binding than others. If optimization fails, consider trying a scavenger with a different support (e.g., polystyrene vs. silica).

Q8: How do I definitively know when my product is clean?

Visual inspection (e.g., disappearance of black palladium particles) is not sufficient. Quantitative analysis is required. The standard and most reliable methods for quantifying trace metals in APIs are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry gold standard, offering extremely low detection limits and high accuracy.[3][16]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another robust technique, though generally less sensitive than ICP-MS.[16]

For process development where rapid feedback is needed, faster but less precise methods like fluorescence-based assays can be used to screen scavenger effectiveness before submitting the final sample for formal ICP-MS analysis.[8][16]

Experimental Protocols

Protocol 1: Small-Scale Scavenger Screening

Objective: To efficiently identify the most effective scavenger for removing palladium from a crude solution of 2-Formyl-5-(3-methoxyphenyl)phenol.

Materials:

  • Crude product solution (post-workup) in a suitable solvent (e.g., Ethyl Acetate, Toluene, THF).

  • Screening scavengers (e.g., ISOLUTE Si-Thiol, Si-Trisamine, Si-TMT).[12]

  • 4 x 10 mL vials with stir bars.

  • Stir plate.

  • Syringe filters (0.45 µm, PTFE).

  • Vials for ICP-MS analysis.

Procedure:

  • Filter an initial sample of the crude solution and submit for a baseline palladium concentration measurement ("Initial Pd ppm").

  • To each of the 4 vials, add 5 mL of the crude product solution. One vial will serve as the control.

  • To each of the three experimental vials, add a scavenger (typically 10-20 equivalents relative to the initial palladium loading).

  • Seal the vials and stir them at room temperature for 4 hours.

  • After 4 hours, withdraw a sample from each vial using a syringe and filter it through a 0.45 µm PTFE filter into a clean, labeled analysis vial.

  • Submit the four samples (Control, Scavenger 1, Scavenger 2, Scavenger 3) for ICP-MS analysis.

  • Compare the final palladium concentrations to identify the most effective scavenger.

Protocol 2: Bulk Scavenging and Product Isolation

Objective: To purify a larger batch of 2-Formyl-5-(3-methoxyphenyl)phenol using the optimized scavenger and conditions.

Mechanism of Action: Thiol-Based Scavenging

Crude_Product Product-PdL₂ Complex (Soluble) Binding Chelation Crude_Product->Binding Scavenger Silica-SH (Thiol Scavenger) Scavenger->Binding Bound_Complex Silica-S-PdL₂ (Insoluble Solid) Binding->Bound_Complex Filtration Filtration Bound_Complex->Filtration Purified_Product Purified Product (<10 ppm Pd) Filtration->Purified_Product

Caption: Palladium is captured by the solid-supported thiol scavenger.

Procedure:

  • Dissolve the crude 2-Formyl-5-(3-methoxyphenyl)phenol in the optimized solvent (e.g., 10 mL/g).

  • Add the selected scavenger (e.g., ISOLUTE Si-TMT) using the optimized number of equivalents (e.g., 15 eq.).

  • Stir the mixture at the optimized temperature (e.g., 40 °C) for the optimized time (e.g., 6 hours).

  • Allow the mixture to cool to room temperature.

  • Set up a filtration apparatus (e.g., a Büchner funnel with filter paper).

  • Pour the slurry through the filter to separate the scavenger resin.

  • Wash the collected scavenger resin on the filter with two portions of fresh solvent to recover any adsorbed product.

  • Combine the filtrate and the washings.

  • Remove the solvent under reduced pressure to yield the purified product.

  • Submit a final sample for ICP-MS analysis to confirm the final palladium concentration.

References

  • Arbor Assays. (2017, July 31).
  • Biotage. Metal scavengers for organic purification. Retrieved from [Link]

  • Johnson Matthey Technology Review. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Organic Process Research & Development. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, February 16).
  • ResearchGate. (2022, January 11). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Screening. Retrieved from [Link]

  • Koide, K. (2014, October 27). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
  • ACS Medicinal Chemistry Letters. (2022, May 30). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • ResearchGate. Residual palladium levels in reaction samples following automated.... Retrieved from [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • Synlett. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Side Reactions in the Formylation of Biaryl Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have evaluated countless synthetic routes where biaryl phenols fall victim to over-formylation, intractable resinification, or oxidative degradation. Biaryl systems are uniquely challenging; the adjacent aryl ring alters both the steric environment and the electronic density of the phenol, rendering standard formylation conditions highly unpredictable.

This guide abandons rigid templates to provide you with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols designed to maximize ortho-selectivity and minimize side reactions.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: I am observing significant di-formylation in my Duff reaction. How do I restrict it to mono-formylation? Causality: The Duff reaction utilizes hexamethylenetetramine (HMTA) as a formyl source in an acidic medium. The active electrophile is a highly reactive iminium ion. If both ortho positions on your biaryl phenol are unsubstituted, the addition of the first formyl group does not sufficiently deactivate the electron-rich ring against a second electrophilic attack, leading to di-formylation[1]. Solution:

  • Stoichiometric Control: Restrict HMTA to exactly 1.0–1.2 equivalents relative to the substrate[1].

  • Acid Modulation: Switch from trifluoroacetic acid (TFA) to a milder acid like glacial acetic acid (AcOH). While TFA accelerates the reaction, it drastically reduces regiocontrol.

  • Kinetic Control: Maintain the reaction strictly at 70°C. Higher temperatures exponentially accelerate the second substitution event.

Q2: My reaction mixture turns into a thick, dark sludge. What causes this resinification, and how can I prevent it? Causality: You are experiencing phenol-formaldehyde resinification (polymerization). Under un-templated basic or acidic conditions, formaldehyde rapidly hydroxymethylates the phenol. Without a directing group to stabilize the intermediate, the hydroxymethyl phenol undergoes repeated condensation reactions with unreacted phenol molecules, creating an intractable polymer network[1]. Solution: Transition to the Casiraghi formylation [2]. By utilizing anhydrous magnesium chloride (MgCl₂) and triethylamine (Et₃N), the magnesium cation coordinates both the phenoxide oxygen and the formaldehyde. This forms a rigid, six-membered cyclic transition state that strictly directs the formyl group to the ortho position, completely shutting down the intermolecular condensation pathway.

Q3: My Reimer-Tiemann reaction yields an inseparable mixture of ortho and para isomers. How do I achieve strict ortho-selectivity? Causality: The Reimer-Tiemann reaction relies on the attack of a dichlorocarbene intermediate. While it favors the ortho position due to proximity to the phenoxide, steric hindrance from the adjacent biaryl ring often deflects the bulky carbene to the para position[3]. Solution: The Casiraghi method is exclusively ortho-selective due to the mandatory Mg²⁺ coordination[2]. If the Casiraghi method fails due to extreme steric bulk, utilize Directed Ortho Metalation (DoM) using n-BuLi followed by a DMF quench.

Q4: I am observing oxidative homocoupling (biaryl dimerization) during the reaction. Why? Causality: Biaryl phenols are highly electron-rich. Under basic conditions (forming the phenoxide) in the presence of atmospheric oxygen, single-electron transfer can occur, generating a phenoxy radical that rapidly dimerizes[4]. Solution: Confine oxygen activation by thoroughly degassing all solvents (sparge with Argon for 15 minutes) and execute the reaction under a strict inert atmosphere[4].

Part 2: Visualizing the Logic

TroubleshootingWorkflow Start Issue: High Di-formylation or Polymerization CheckMethod Which formylation method is used? Start->CheckMethod Duff Duff Reaction (HMTA / Acid) CheckMethod->Duff Casiraghi Casiraghi Method (Paraformaldehyde / Base) CheckMethod->Casiraghi Duff_Fix1 Reduce HMTA to < 1.5 equivalents Duff->Duff_Fix1 Stoichiometry Control Duff_Fix2 Lower Temp to 70°C or switch TFA to AcOH Duff->Duff_Fix2 Kinetic Control Casiraghi_Fix1 Ensure strictly anhydrous MgCl2 is used Casiraghi->Casiraghi_Fix1 Moisture Issue Casiraghi_Fix2 Check Et3N:MgCl2 ratio (Must be exactly 1:1 to 1.5:1) Casiraghi->Casiraghi_Fix2 Base Coordination

Workflow for diagnosing and resolving di-formylation and polymerization in biaryl phenols.

Mechanism cluster_0 Uncatalyzed / Standard Base cluster_1 Mg2+ Templated (Casiraghi) Phenol Biaryl Phenol + Formaldehyde Inter1 Hydroxymethyl Phenol Phenol->Inter1 NaOH / Acid Complex Mg2+ Phenoxide-HCHO Coordination Complex Phenol->Complex MgCl2 / Et3N Polymer Phenol-Formaldehyde Resin (Polymerization) Inter1->Polymer Excess HCHO Condensation TS 6-Membered Cyclic Transition State Complex->TS Product Strict Ortho-Salicylaldehyde (Mono-formylated) TS->Product

Mechanistic divergence: Mg2+ templating prevents resinification in Casiraghi formylation.

Part 3: Quantitative Method Comparison

To aid in route scouting, the following table summarizes the performance of standard formylation methodologies applied specifically to biaryl phenol substrates.

MethodReagents / CatalystTypical Ortho YieldMajor Side ReactionPrimary Mitigation Strategy
Casiraghi Paraformaldehyde, MgCl₂, Et₃N85% – 95%Trace unreacted starting materialEnsure strictly anhydrous MgCl₂.
Duff HMTA, TFA or AcOH40% – 65%Di-formylation[5]Limit HMTA to 1.2 eq; lower temp.
Reimer-Tiemann CHCl₃, NaOH30% – 50%Para-formylation[3]Switch to Mg-templated methods.
Vilsmeier-Haack POCl₃, DMF< 20%Substrate decompositionGenerally unsuitable for phenols.

Part 4: Self-Validating Standard Operating Procedures

Protocol A: Magnesium-Mediated Ortho-Specific Formylation (Casiraghi Method)

Use this protocol to achieve >90% ortho-selectivity while completely suppressing polymer formation.

  • Preparation: Charge a flame-dried Schlenk flask with anhydrous MgCl₂ (1.5 eq) and the biaryl phenol (1.0 eq) in anhydrous acetonitrile (0.2 M). Purge with Argon for 10 minutes.

  • Base Addition: Add Et₃N (1.5 eq) dropwise at room temperature.

    • Self-Validation Checkpoint: The solution must turn pale yellow to light orange, indicating successful phenoxide-Mg coordination. If the solution turns dark brown, moisture has compromised the catalyst; abort and dry your reagents.

  • Formylation: Add paraformaldehyde (3.0 eq) in one portion.

  • Heating: Attach a reflux condenser and heat the mixture to 82°C for 2–4 hours under Argon.

    • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The desired ortho-salicylaldehyde derivative will exhibit strong fluorescence under 254 nm UV light due to the extended conjugated system.

  • Workup: Cool to room temperature. Carefully quench with 1M HCl (to break the robust Mg-complex). Extract with EtOAc (3x), wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Optimized Duff Reaction for Monosubstitution

Use this protocol if anhydrous conditions cannot be maintained or if MgCl₂ is incompatible with downstream functional groups.

  • Preparation: Dissolve the biaryl phenol (1.0 eq) and HMTA (1.2 eq) in glacial acetic acid (0.5 M) in a round-bottom flask. Do not use TFA.

  • Heating: Heat the mixture strictly to 70°C for 6–8 hours.

    • Self-Validation Checkpoint: Pull an aliquot at 4 hours for HPLC analysis. The di-formylated byproduct must remain <5%. If it exceeds this threshold, immediately quench the reaction.

  • Hydrolysis: Carefully quench the iminium intermediate by pouring the hot mixture into vigorously stirred ice water. Stir for 30 minutes to ensure complete hydrolysis to the aldehyde.

  • Workup: Extract with dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ until the aqueous phase is neutral (pH ~7). Dry over MgSO₄ and concentrate.

Part 5: References

  • Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols Sciencemadness.org (Journal of the Chemical Society)[Link]

  • Casiraghi formylation Grokipedia [Link]

  • Duff reaction Wikipedia[Link]

  • On the Functionalization of6Phenanthrenoparacyclophane (Aerobic oxidation of meta-biaryl phenols) ResearchGate[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Differentiating Methoxyphenyl Salicylaldehyde Isomers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation of isomeric compounds is a critical challenge. Methoxyphenyl salicylaldehydes, key building blocks in the synthesis of various pharmaceuticals and fine chemicals, present a classic case of this analytical hurdle. Their isomers, while possessing the same molecular weight, exhibit distinct chemical and biological properties. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of these isomers, offering a robust methodology for their differentiation. We will delve into the mechanistic underpinnings of their fragmentation, with a special focus on the diagnostic "ortho effect," and provide practical, data-driven insights for your analytical workflows.

The Challenge of Isomerism in Methoxyphenyl Salicylaldehydes

Methoxyphenyl salicylaldehydes are a group of aromatic compounds characterized by a benzene ring substituted with a hydroxyl group, an aldehyde group, and a methoxy group. The relative positions of these functional groups give rise to several isomers, most commonly the 2-hydroxy-3-methoxy, 2-hydroxy-4-methoxy, and 2-hydroxy-5-methoxybenzaldehydes. While these isomers share the same elemental composition and thus the same nominal mass, their fragmentation behavior under electron ionization (EI) mass spectrometry is uniquely influenced by the positioning of the methoxy group relative to the hydroxyl and aldehyde functionalities. Understanding these distinct fragmentation pathways is paramount for unambiguous identification.

General Fragmentation Pathways of Aromatic Aldehydes

Before dissecting the isomer-specific patterns, it's essential to grasp the fundamental fragmentation behavior of aromatic aldehydes in EI-MS.[1] Typically, the molecular ion (M+) of aromatic aldehydes is prominent due to the stability of the aromatic ring.[1] Common fragmentation pathways include:

  • Loss of a hydrogen radical (M-1): This results from the cleavage of the aldehydic C-H bond, forming a stable acylium ion.[1]

  • Loss of a formyl radical (M-29): This involves the cleavage of the bond between the aromatic ring and the aldehyde group, leading to the loss of a CHO radical.[1]

  • Loss of carbon monoxide (M-28) from the M-1 ion: The acylium ion can further lose a molecule of carbon monoxide.

These general pathways provide a foundational understanding, but the key to differentiating the methoxyphenyl salicylaldehyde isomers lies in the more nuanced fragmentation events driven by the substituent positions.

The "Ortho Effect": A Key to Isomer Differentiation

A significant phenomenon governing the fragmentation of ortho-substituted aromatic compounds is the "ortho effect."[2][3] This effect describes the interaction between adjacent functional groups, leading to unique fragmentation pathways that are absent or significantly suppressed in the meta and para isomers.[2] In the case of methoxyphenyl salicylaldehydes, the proximity of the hydroxyl and methoxy groups in certain isomers can trigger specific rearrangements and fragmentations.

Comparative Fragmentation Analysis of Isomers

Let's now examine the specific fragmentation patterns of the three common isomers of methoxyphenyl salicylaldehyde.

2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)

In this isomer, the methoxy group is ortho to the hydroxyl group and meta to the aldehyde group. The close proximity of the hydroxyl and methoxy groups leads to a pronounced ortho effect.

Key Fragmentation Pathways for 2-Hydroxy-3-methoxybenzaldehyde:

  • Molecular Ion (m/z 152): A strong molecular ion peak is observed.[4][5]

  • Loss of a methyl radical ([M-15]⁺, m/z 137): This is a common fragmentation for methoxy-substituted aromatic compounds.

  • Loss of a methoxy radical ([M-31]⁺, m/z 121): This fragmentation is a hallmark of the ortho effect between a hydroxyl and a methoxy group. The interaction facilitates the expulsion of a methoxy radical, a pathway less favored in other isomers.

  • Loss of CHO ([M-29]⁺, m/z 123): The typical loss of the formyl radical is also observed.

  • Formation of the benzoyl cation (m/z 105): Subsequent loss of water from the [M-CHO]+ ion can lead to the formation of this ion.

Caption: Fragmentation pathway of 2-hydroxy-3-methoxybenzaldehyde.

2-Hydroxy-4-methoxybenzaldehyde

Here, the methoxy group is in the para position relative to the hydroxyl group and meta to the aldehyde. The absence of the ortho proximity between the hydroxyl and methoxy groups results in a different fragmentation pattern.

Key Fragmentation Pathways for 2-Hydroxy-4-methoxybenzaldehyde:

  • Molecular Ion (m/z 152): A stable molecular ion is observed.[6]

  • Loss of a hydrogen radical ([M-1]⁺, m/z 151): This is a prominent peak.

  • Loss of a methyl radical ([M-15]⁺, m/z 137): Similar to the 2,3-isomer.

  • Loss of CO from the [M-1]⁺ ion ([M-1-28]⁺, m/z 123): This is a characteristic pathway for salicylaldehyde derivatives.

  • Loss of CHO ([M-29]⁺, m/z 123): The loss of the formyl radical is also present.

Caption: Fragmentation pathway of 2-hydroxy-4-methoxybenzaldehyde.

2-Hydroxy-5-methoxybenzaldehyde

In this isomer, the methoxy group is meta to the hydroxyl group and para to the aldehyde.

Key Fragmentation Pathways for 2-Hydroxy-5-methoxybenzaldehyde:

  • Molecular Ion (m/z 152): A strong molecular ion peak is present.[7][8]

  • Loss of a hydrogen radical ([M-1]⁺, m/z 151): A significant peak.

  • Loss of a methyl radical ([M-15]⁺, m/z 137): A major fragment ion.[7]

  • Loss of CO from the [M-15]⁺ ion ([M-15-28]⁺, m/z 109): This pathway is more pronounced in this isomer.

  • Loss of CHO ([M-29]⁺, m/z 123): Also observed.

Caption: Fragmentation pathway of 2-hydroxy-5-methoxybenzaldehyde.

Summary of Diagnostic Fragment Ions

The following table summarizes the key diagnostic ions that can be used to differentiate between the three isomers. The relative abundance can vary depending on the instrument and conditions, but the presence and relative intensity of these ions are key identifiers.

m/zFragment2-Hydroxy-3-methoxybenzaldehyde2-Hydroxy-4-methoxybenzaldehyde2-Hydroxy-5-methoxybenzaldehyde
152[M]⁺• StrongStrongStrong
151[M-H]⁺ ModerateStrongStrong
137[M-CH₃]⁺ StrongStrongStrong
123[M-CHO]⁺ ModerateModerateModerate
121[M-OCH₃]⁺ Diagnostic (ortho effect) Weak/AbsentWeak/Absent
109[M-CH₃-CO]⁺ Weak/AbsentWeak/AbsentDiagnostic

Recommended Experimental Protocol: GC-MS Analysis

To obtain reproducible and high-quality mass spectra for the differentiation of methoxyphenyl salicylaldehyde isomers, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

1. Sample Preparation:

  • Dissolve the pure compound in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • If analyzing a mixture, ensure appropriate sample clean-up and pre-concentration steps are performed to minimize matrix effects.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column is suitable (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C. (This program should be optimized to ensure baseline separation of the isomers if they are present in a mixture.)

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that are comparable to library spectra.[9]

  • Ion Source Temperature: 230 °C.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-200. This range will cover the molecular ion and all significant fragments.

  • Data Acquisition: Full scan mode.

Rationale for Experimental Choices:

  • GC Separation: Chromatographic separation prior to mass analysis is crucial when dealing with a mixture of isomers to ensure that the mass spectrum obtained corresponds to a single compound.

  • 70 eV Electron Energy: This is the industry standard for EI-MS and allows for the creation of extensive and reproducible fragmentation, which is essential for structural elucidation and library matching.

  • Full Scan Mode: This ensures that all fragment ions are detected, which is necessary for a comprehensive analysis of the fragmentation patterns.

Conclusion

The differentiation of methoxyphenyl salicylaldehyde isomers is a readily achievable analytical task when leveraging the power of electron ionization mass spectrometry. By carefully analyzing the unique fragmentation patterns, particularly the diagnostic ions arising from the "ortho effect" and other position-specific fragmentations, researchers can confidently identify each isomer. The key to success lies in a systematic approach that combines a robust experimental protocol with a thorough understanding of the underlying fragmentation mechanisms. This guide provides the foundational knowledge and practical steps necessary to implement this analysis in your laboratory, ensuring the accuracy and integrity of your research and development endeavors.

References

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass-spektrometria, 13(2), 83–94. [Link][2][10]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link][1]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link][4]

  • Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1095-1098. [Link][9]

  • PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link][7]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-5-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link][8]

  • PubChem. (n.d.). o-Vanillin. Retrieved from [Link][5]

Sources

High-Resolution Structural Elucidation of Biphenyl Derivatives: A Comparative Guide to SCXRD, MicroED, and Advanced NMR

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 2-Formyl-5-(3-methoxyphenyl)phenol Application Context: Small Molecule Drug Discovery & Materials Science

As a Senior Application Scientist, one of the most frequent bottlenecks I encounter in small molecule drug development is the definitive structural elucidation of complex intermediates. For compounds like 2-Formyl-5-(3-methoxyphenyl)phenol —a biphenyl derivative characterized by a delicate balance of hydrogen-bonding networks (via aldehyde and phenol groups) and


 stacking (via the methoxy-substituted aromatic rings)—understanding the precise 3D solid-state conformation is critical.

Historically, researchers have relied on Single-Crystal X-ray Diffraction (SCXRD) and Nuclear Magnetic Resonance (NMR). However, the advent of Microcrystal Electron Diffraction (MicroED) has revolutionized our analytical workflows. This guide objectively compares these methodologies, explaining the physical causality behind their performance, and provides self-validating protocols for your laboratory.

The Physics of the Comparison: Why Method Selection Matters

To understand why a specific technique succeeds or fails for 2-Formyl-5-(3-methoxyphenyl)phenol, we must examine the fundamental physics of how radiation interacts with the sample.

  • SCXRD (X-ray Scattering): X-rays scatter primarily off the electron clouds of atoms. Because this interaction is relatively weak, SCXRD requires large, highly ordered single crystals (typically 50–100 μm) to generate a detectable diffraction pattern [1]. The scattering is largely kinematical, meaning single scattering events dominate, making the mathematical extraction of structure factors highly accurate.

  • MicroED (Electron Scattering): Electrons interact with the electrostatic potential of the atom (both the positively charged nucleus and the electron cloud). This interaction is

    
     to 
    
    
    
    times stronger than X-ray scattering. Consequently, MicroED can extract sub-angstrom resolution data from nanocrystals (~100 nm)—a billionth the volume required for SCXRD [2]. However, this strong interaction causes dynamical scattering (multiple scattering events within the crystal), which can skew diffraction intensities and complicate refinement [3].
  • Advanced NMR: Operates on nuclear spin transitions in a magnetic field. While 2D NOESY and HMBC provide excellent solution-state connectivity, they cannot definitively resolve solid-state packing or absolute stereochemistry without extensive computational modeling.

Decision Logic for Structural Elucidation

G Start Sample: 2-Formyl-5-(3-methoxyphenyl)phenol Q1 Are large single crystals (>50 μm) available? Start->Q1 SCXRD SCXRD (Gold Standard, <1.0 Å) Q1->SCXRD Yes Q2 Are nanocrystals/microcrystals (~100 nm) present in powder? Q1->Q2 No MicroED MicroED (Powder-to-Structure, <1.0 Å) Q2->MicroED Yes NMR 2D/3D NMR Spectroscopy (Solution State Connectivity) Q2->NMR No (Amorphous/Liquid)

Caption: Decision logic for selecting structural elucidation methods based on sample state.

Quantitative Performance Comparison

The following table synthesizes experimental data expectations for a standard small molecule like 2-Formyl-5-(3-methoxyphenyl)phenol across the three primary modalities.

ParameterSCXRDMicroED2D/3D NMR
Sample Requirement > 50 μm single crystal~100 nm to 1 μm powder~1–5 mg in deuterated solvent
Resolution Limit ~0.7 – 0.8 Å~0.8 – 1.0 ÅN/A (Solution state distances)
Measurement Time 4 – 24 Hours [4]10 – 30 Minutes[5]1 – 12 Hours
H-Atom Visibility High (with high-res data)Very High (Electrons scatter off protons) [5]Indirect (via J-coupling/NOE)
Data Quality (R-factor) Typically 2–5%Typically 10–20% (due to dynamical scattering) [6]N/A
Principal Limitation Crystal growth bottleneckDynamical scattering artifacts; beam damageLacks solid-state packing data

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes an internal check to verify the physical state of the experiment before proceeding.

Protocol A: Single-Crystal X-ray Diffraction (SCXRD) Workflow

Best for: Absolute stereochemistry and highly precise bond length determination.

  • Crystallization (The Bottleneck): Dissolve 2-Formyl-5-(3-methoxyphenyl)phenol in a minimal amount of hot ethyl acetate. Slowly diffuse hexane into the solution over 48-72 hours.

    • Validation Check: Inspect under a polarized light microscope. Crystals must exhibit uniform extinction when rotated, confirming a single crystalline domain rather than a twinned aggregate.

  • Mounting & Cryocooling: Coat a 50 μm crystal in paratone oil and mount it on a MiTeGen loop. Flash-cool to 100 K in a nitrogen stream.

    • Causality: Cryocooling reduces thermal motion (Debye-Waller factor), significantly improving high-angle diffraction intensity and allowing the resolution of the hydroxyl and formyl hydrogen atoms.

  • Data Collection: Utilize a diffractometer equipped with a Cu-K

    
     microfocus source (
    
    
    
    Å). Collect a full sphere of data using
    
    
    and
    
    
    scans.
  • Integration & Refinement: Integrate intensities using APEX4 or XDS. Solve the phase problem using intrinsic phasing (SHELXT) and refine against

    
     (SHELXL).
    
    • Validation Check: The final

      
       value should be < 5%, and the maximum residual electron density peak should be < 0.5 
      
      
      
      
      
      .
Protocol B: Microcrystal Electron Diffraction (MicroED) Workflow

Best for: Rapid powder-to-structure determination when crystallization fails.

Unlike protein MicroED, which requires complex vitrification to maintain hydration, small molecules like 2-Formyl-5-(3-methoxyphenyl)phenol are dry and can be prepared rapidly [6].

  • Grid Preparation: Crush ~1 mg of the compound powder between two glass slides. Dust the resulting microcrystals directly onto a glow-discharged holey carbon TEM grid. Shake off excess powder.

    • Validation Check: Insert into the TEM and operate in imaging mode at low magnification. You must identify distinct, sharp-edged nanocrystals (100–500 nm) isolated over the vacuum holes of the carbon film.

  • Continuous Rotation Data Collection: Cool the sample stage to liquid nitrogen temperatures to mitigate electron beam-induced radiation damage. Switch the TEM to diffraction mode. Continuously rotate the stage at a constant rate (e.g., 0.3°/s) while recording diffraction patterns on a fast direct electron detector (e.g., Falcon 4) [5].

    • Causality: Continuous rotation integrates the Bragg reflections across reciprocal space, providing more accurate intensities and partially averaging out dynamical scattering effects compared to static snapshots.

  • Data Processing: Convert the TEM movie frames to standard crystallographic formats (e.g., SMV). Process using DIALS or MOSFLM.

    • Validation Check: Because electrons interact strongly with protons, you should observe distinct electrostatic potential density for the formyl and phenolic hydrogen atoms during the final refinement stages.

Workflow cluster_SCXRD SCXRD Workflow cluster_MicroED MicroED Workflow S1 Crystal Growth (Days-Weeks) S2 X-ray Diffraction (4-24 Hours) S1->S2 S3 Kinematical Phasing & Refinement S2->S3 M1 Powder Grid Prep (Minutes) M2 Cryo-EM Continuous Rotation (Minutes) M1->M2 M3 Dynamical Scattering Correction & Refinement M2->M3

Caption: Comparative experimental workflows for SCXRD and MicroED highlighting time efficiency.

Conclusion and Strategic Recommendations

For the structural elucidation of 2-Formyl-5-(3-methoxyphenyl)phenol :

  • Attempt SCXRD First: If the compound readily crystallizes into large domains, SCXRD remains the gold standard due to its robust kinematical scattering models and highly accurate bond length determinations.

  • Pivot to MicroED for Bottlenecks: If the compound precipitates as an amorphous-looking powder or microcrystalline slurry, do not waste weeks optimizing crystallization conditions. MicroED can yield a sub-angstrom structure directly from the powder in under a day [2].

  • Use NMR for Orthogonal Validation: Always validate the solid-state structure against solution-state 2D NMR to ensure the crystallized polymorph represents the bulk synthesized material.

References

  • Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure Pharmaceutical Development, 2025.[Link]

  • Mu, X., Gillman, C., Nguyen, C., & Gonen, T. "An Overview of Microcrystal Electron Diffraction (MicroED)." Annual Review of Biochemistry, 2021.[Link]

  • Beale, E. V., et al. "Illuminating the secrets of crystals: microcrystal electron diffraction in structural biology." Bioscience Horizons: The International Journal of Student Research, 2019.[Link]

  • Gruene, T., et al. "Microcrystal Electron Diffraction (MicroED) for Small-Molecule Structure Determination." ResearchGate, 2018.[Link]

  • Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 2018.[Link]

  • Bruhn, J. F., et al. "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples." Frontiers in Molecular Biosciences, 2021.[Link]

Technical Comparison: Purity Assessment of 2-Formyl-5-(3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Formyl-5-(3-methoxyphenyl)phenol (


, MW: 228.25  g/mol ) is a functionalized biphenyl salicylaldehyde derivative. Often utilized as a pharmacophore scaffold in drug discovery (e.g., hemoglobin modulators or protein-protein interaction inhibitors), its purity is critical for structure-activity relationship (SAR) consistency.

This guide objectively compares Elemental Analysis (EA) against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) . While HPLC is the industry standard for organic purity, this guide demonstrates why EA remains indispensable for detecting non-chromatophoric impurities (water, inorganic salts, silica) that frequently contaminate this specific biphenyl scaffold during Suzuki-Miyaura coupling synthesis.

Theoretical Framework

Before experimental validation, the theoretical elemental composition must be established as the baseline for purity calculation.

Compound: 2-Formyl-5-(3-methoxyphenyl)phenol Molecular Formula:



ElementCountAtomic Mass ( g/mol )Total Mass contributionTheoretical %
Carbon (C) 1412.011168.1573.67%
Hydrogen (H) 121.00812.105.30%
Oxygen (O) 315.99948.0021.03%
Total 228.25 100.00%

Note: Oxygen is typically calculated by difference in standard CHN analysis.

Comparative Methodology: EA vs. HPLC vs. qNMR

The "Purity Gap" in Biphenyl Synthesis

Synthesis of this compound typically involves a Suzuki coupling between 5-bromo-2-hydroxybenzaldehyde and 3-methoxyphenylboronic acid. This route introduces specific impurities that HPLC often misses.

FeatureElemental Analysis (CHN) HPLC (UV-Vis) qNMR (

)
Scope Bulk Purity (Organic + Inorganic + Solvents)Organic Purity (Chromophores only)Specific Organic Purity
Detection Basis Mass % of ElementsUV Absorption (254/280 nm)Proton Integration
Blind Spots Cannot distinguish isomersInorganic salts (Pd, KBr), Water, SilicaParamagnetic impurities (some Pd species)
Sensitivity Low (Requires >1-2 mg)High (ng levels)Moderate
Critical Utility Detects trapped water/solvents & inorganic salts Separates des-bromo/protodeboronation byproductsAbsolute quantification without reference standard
Decision Logic for Researchers

The following workflow illustrates when to prioritize EA over HPLC.

PurityLogic Start Synthesized 2-Formyl-5-(3-methoxyphenyl)phenol HPLC Run HPLC (C18, Gradient) Start->HPLC CheckHPLC HPLC Purity > 98%? HPLC->CheckHPLC EA Run Elemental Analysis (CHN) CheckHPLC->EA Yes Fail_Organic Fail: Re-purify (Column/Prep-HPLC) CheckHPLC->Fail_Organic No CheckEA EA Deviation < 0.4%? EA->CheckEA Pass Release Batch (High Confidence) CheckEA->Pass Yes Fail_Inorganic Fail: Suspect Inorganic Salts/Silica (Recrystallize/Chelate Scavenge) CheckEA->Fail_Inorganic C% Low, H% Low Fail_Solvent Fail: Suspect Trapped Solvent/Water (High Vac Dry @ 50°C) CheckEA->Fail_Solvent C% Low, H% High

Figure 1: Analytical Decision Tree. Note that HPLC alone can generate false positives for purity if inorganic salts or non-UV active solvents are present.

Experimental Protocols

Elemental Analysis (CHN) Workflow

Objective: Determine mass percentage of C and H to validate bulk purity. Equipment: PerkinElmer 2400 Series II or equivalent combustion analyzer.

  • Sample Preparation (Critical Step):

    • Drying: Phenolic aldehydes can trap water via hydrogen bonding. Dry the sample in a vacuum oven at 45-50°C for 12 hours over

      
      .
      
    • Caution: Avoid temperatures >60°C to prevent sublimation or oxidation of the aldehyde group.

  • Weighing:

    • Weigh 2.0–3.0 mg of the dried sample into a tin capsule using a microbalance (readability 0.001 mg).

    • Fold the capsule hermetically to exclude atmospheric nitrogen/moisture.

  • Combustion:

    • Combust at 975°C in an oxygen-enriched atmosphere.

    • Reagents: Use

      
       as a combustion aid if incomplete combustion is suspected (rare for this scaffold).
      
  • Calibration:

    • Run Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the standard (K factor determination) before the sample batch.

Interpretation of Results

Acceptable deviation for publication-quality purity is ±0.4% absolute difference from theoretical values [1].

Scenario A: Trapped Water (Common)

  • Observation: C is low (-1.5%), H is high (+0.2%).

  • Calculation:

    • Theoretical (Anhydrous): C 73.67%

    • Found: C 72.10%

    • Diagnosis: The sample is likely a hemihydrate.

    • Recalculation for

      
      :
      
      • MW = 228.25 + 9.01 = 237.26

      • New %C = (168.15 / 237.26) * 100 = 70.87%

    • Action: If "Found" matches the hydrate calculation, re-dry or report as hydrate.[1]

Scenario B: Trapped Inorganic Salts (Suzuki Residues)

  • Observation: C is low (-2.0%), H is low (-0.15%).

  • Diagnosis: The ratio of C:H remains correct, but both are diluted by non-combustible mass (e.g., KBr, silica, Pd).

  • Action: Perform ash test or ICP-MS. Re-filter through Celite or wash with water.

Supporting Data: Purity Method Comparison

The following table simulates a comparative analysis of a "99% pure" batch (by HPLC) that failed initial QC.

ParameterHPLC ResultEA ResultqNMR ResultConclusion
Purity Value 99.2% (Area %)C: 71.50% (Theory 73.67%)94.5% (wt/wt)Batch Impure
Impurity Type Trace isomer (0.8%)C is -2.17% offSolvent peaks visibleSignificant solvent/salt contamination
Detection UV @ 254nmCombustion MassProton shiftHPLC missed the non-UV impurities
Corrective Action None suggestedSuggests bulk contaminationIdentifies EtOAc (1.5%)Dry sample & re-wash
Synthesis Workflow & Impurity Origins

Understanding where impurities originate validates the need for EA.

Synthesis SM1 5-bromo-2-hydroxy- benzaldehyde Reaction Suzuki Coupling (Dioxane/H2O) SM1->Reaction SM2 3-methoxyphenyl- boronic acid SM2->Reaction Cat Pd(dppf)Cl2 K2CO3 Cat->Reaction Workup Workup (EtOAc/Brine) Reaction->Workup Product 2-Formyl-5-(3-methoxyphenyl)phenol (Target) Workup->Product Impurity_Inorg Inorganic Salts (KBr, K2CO3) *Detected by EA* Workup->Impurity_Inorg Impurity_Org Protodeboronation (Byproducts) *Detected by HPLC* Workup->Impurity_Org

Figure 2: Synthesis pathway showing origin of impurities. EA is the primary detector for the "Inorganic Salts" branch.

References

  • American Chemical Society. (2022). Author Guidelines for Publication: Characterization of New Compounds. ACS Publishing.[2] [Link]

  • Smithers. (2024). Elemental Analysis for the Pharmaceutical Industry.[1][3] Smithers Information.[3] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4] Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22566575 (Analogous Structure). PubChem.[5][6][7] [Link]

Sources

A Comprehensive Guide to HPLC Method Development and Validation for the Analysis of 2-Formyl-5-(3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of High-Performance Liquid Chromatography (HPLC) method development and validation, specifically tailored for the analysis of 2-Formyl-5-(3-methoxyphenyl)phenol. As a critical component in various research and development pipelines, ensuring the identity, purity, and potency of such molecules is paramount. This document offers a robust framework for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the scientific rationale behind methodological choices.

Introduction to the Analyte and the Imperative of HPLC Analysis

2-Formyl-5-(3-methoxyphenyl)phenol is a substituted phenolic compound. While its specific applications are diverse, its structural motifs—a phenolic hydroxyl group, a formyl group, and a methoxy-substituted phenyl ring—suggest its potential role as a key intermediate in pharmaceutical synthesis or as a related substance that must be monitored. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for such tasks due to its high resolution, sensitivity, and quantitative accuracy.[1][2] A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose, a non-negotiable requirement in regulated environments.[3][4][5][6]

Strategic Development of an HPLC Method for Phenolic Compounds

The development of a reliable HPLC method is a systematic process. For phenolic compounds like 2-Formyl-5-(3-methoxyphenyl)phenol, reversed-phase (RP-HPLC) is the most common and effective approach.[7][8] This technique separates molecules based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.[9]

Comparison of Stationary Phase Alternatives

The choice of column chemistry is the foundation of the separation.

Stationary PhasePrinciple of Separation & Advantages for PhenolsDisadvantages & Considerations
C18 (Octadecylsilane) The industry standard for RP-HPLC. Provides excellent hydrophobic retention for a wide range of molecules, including phenols.[8] Highly versatile and available from numerous manufacturers.Can exhibit strong retention for very nonpolar compounds, potentially leading to long analysis times. Silanol activity on some columns can cause peak tailing for polar compounds like phenols.
PFP (Pentafluorophenyl) Offers alternative selectivity to C18 phases. The fluorinated groups provide unique interactions (dipole-dipole, π-π) with analytes, which is particularly useful for separating positional isomers and compounds with polar functional groups like hydroxyls and carbonyls.[10]May not be as universally applicable as C18. The unique selectivity requires careful method development.

Recommendation for 2-Formyl-5-(3-methoxyphenyl)phenol: A C18 column is an excellent starting point due to its proven track record with phenolic compounds.[7][8] A modern, high-purity silica C18 column will minimize peak tailing. If specificity issues arise (e.g., co-elution with impurities), a PFP column would be a logical alternative to exploit different selectivity.[10]

Optimizing the Mobile Phase Composition

The mobile phase drives the separation by modulating the analyte's interaction with the stationary phase.

Mobile Phase SystemRationale & AdvantagesTypical Composition & Considerations
Acetonitrile / Water A common choice for RP-HPLC. Acetonitrile offers low viscosity (leading to lower backpressure) and good UV transparency.The organic component (acetonitrile) is the "strong" solvent that elutes the analyte. The composition is adjusted to achieve the desired retention time.
Methanol / Water An alternative to acetonitrile. Methanol can offer different selectivity for some compounds. It is also often more cost-effective.Methanol has a higher viscosity than acetonitrile, which can result in higher system pressures.
Acidic Modifier (Formic Acid, Acetic Acid, TFA) The addition of a small amount of acid (typically 0.1%) is crucial for analyzing phenolic compounds. It suppresses the ionization of the phenolic hydroxyl group, leading to a single, sharp, and well-retained peak.[8][11][12]Formic acid is often preferred for mass spectrometry (MS) compatibility. Acetic acid is also widely used.[7][13] Trifluoroacetic acid (TFA) can improve peak shape but may be difficult to remove from the column.

Recommendation: An initial mobile phase of Acetonitrile and water, both containing 0.1% formic acid , is recommended. A gradient elution, starting with a higher percentage of water and gradually increasing the acetonitrile concentration, will likely be necessary to ensure the elution of the analyte in a reasonable time with good peak shape, while also cleaning the column of any more strongly retained impurities.[8][11]

Detector Selection and Wavelength

For a molecule containing aromatic rings like 2-Formyl-5-(3-methoxyphenyl)phenol, a Photodiode Array (PDA) or UV-Vis detector is ideal.[8][13] This allows for the monitoring of absorbance at multiple wavelengths. To determine the optimal wavelength, a UV spectrum of the analyte should be recorded. The wavelength of maximum absorbance (λ-max) will provide the highest sensitivity for detection.[2] For phenolic compounds, detection is often performed between 270-280 nm.[7][14][15]

Proposed HPLC Method and Workflow

Based on the principles above, a robust starting method can be proposed.

Step-by-Step HPLC Protocol
  • System Preparation: Ensure the HPLC system is properly equilibrated with the initial mobile phase conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Maintaining a constant temperature is critical for retention time reproducibility).[16][17]

  • Injection Volume: 10 µL.

  • Detection: PDA/UV at 280 nm.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B (Column wash)

    • 18-18.1 min: 90% to 30% B (Return to initial)

    • 18.1-25 min: 30% B (Re-equilibration)

  • Sample Preparation: Dissolve the sample in a diluent that is compatible with the mobile phase, such as a 50:50 mixture of water and acetonitrile.

HPLC_Workflow

A Guide to Rigorous HPLC Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][18][19] It is a mandatory requirement by regulatory bodies like the FDA and is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][20][21][22]

Validation_Process

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][18][23]

  • Experimental Protocol:

    • Inject a blank solution (diluent) to ensure no interfering peaks at the analyte's retention time.

    • Inject a placebo (if applicable, all formulation components except the active ingredient) to check for excipient interference.

    • If available, inject known impurities to demonstrate they are resolved from the main analyte peak.

    • Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, light) on the analyte. Analyze the stressed samples to ensure that degradation peaks do not co-elute with the main peak. This is a key component of a stability-indicating assay.[3][5]

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[18][19] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[19][24]

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations. For an assay, this typically covers 80% to 120% of the expected sample concentration.

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should typically be ≥ 0.999.[25]

Concentration (% of Target)Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3
80%80798508015079990
90%90901008995090200
100%100100500100300100100
110%110110200110500110350
120%120120600120300120900
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[18][23][26] It is often determined by spike recovery studies.

  • Experimental Protocol:

    • Prepare samples by spiking a known amount of analyte into a placebo matrix at different concentration levels (e.g., 3 levels, in triplicate, covering the specified range, such as 80%, 100%, and 120%).[20]

    • Analyze these samples and calculate the percentage of the analyte that is recovered.

    Percent Recovery = (Measured Concentration / Spiked Concentration) * 100%

  • Acceptance Criteria: For a drug substance assay, the recovery is typically expected to be within 98.0% to 102.0%.[18][25]

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.699.5%
100%100100.5100.5%
120%120119.499.5%
Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions.[18][19][26] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.[19][26]

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment.[26]

  • Experimental Protocol:

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results.

  • Acceptance Criteria: The %RSD for an assay is typically required to be not more than 2.0%.[25][26]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]

These are critical for impurity analysis but less so for a primary assay method. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[18][23] This provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Systematically vary key method parameters one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase pH (e.g., ± 0.2 units)

      • Organic composition in mobile phase (e.g., ± 2%)

    • Analyze a sample under each modified condition and evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, resolution).

  • Acceptance Criteria: The system suitability criteria must still be met under all varied conditions, demonstrating the method is robust.[5]

Conclusion

The development and validation of an HPLC method for a compound like 2-Formyl-5-(3-methoxyphenyl)phenol is a meticulous but essential process. By systematically selecting an appropriate column and mobile phase, a selective and efficient separation can be achieved. However, the method is only truly reliable once it has undergone rigorous validation. Following the principles laid out in the ICH guidelines ensures that the method is specific, linear, accurate, precise, and robust for its intended purpose. This comprehensive approach guarantees the generation of high-quality, defensible data, which is the bedrock of scientific integrity and regulatory compliance in the pharmaceutical industry.

References

  • assayprism.com. (n.d.). HPLC Method Validation: Key Parameters and Importance. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • FDA. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC. Retrieved from [Link]

  • FDA. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]

  • FDA. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. Retrieved from [Link]

  • LCGC International. (2026, February 17). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Pharmagrade. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Journal of Global Pharma Technology. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. Retrieved from [Link]

  • Scielo. (n.d.). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. Retrieved from [Link]

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision? Retrieved from [Link]

  • Chromatography Today. (n.d.). How Much Retention Time Variation Should I Expect? Retrieved from [Link]

  • Slideshare. (n.d.). analytical method validation and validation of hplc. Retrieved from [Link]

  • PMC. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Retrieved from [Link]

  • Frontiers. (2021, November 4). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria. Retrieved from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? Retrieved from [Link]

  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points. Retrieved from [Link]

  • PubMed. (2022, September 3). A Novel, Simple Rapid Reverse-Phase HPLC-DAD Analysis, for the Simultaneous Determination of Phenolic Compounds and Abscisic Acid Commonly Found in Foodstuff and Beverages. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Waters. (n.d.). LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. Retrieved from [Link]

  • ResearchGate. (2016, October 28). What can possibly cause the retention time to shift downwards in HPLC? Retrieved from [Link]

  • LCGC International. (n.d.). Improving HPLC Separation of Polyphenols. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). USP Chapter 621 for Chromatography - Tip301. Retrieved from [Link]

  • Agilent. (2015, November 20). HPLC Separation Robustness and Ruggedness. Retrieved from [Link]

  • IJRR, International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • Technology Networks. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • EMA. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Fast Determination of Phenolic Compounds in Fatty Food Simulant with HPLC. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]

  • MDPI. (2022, January 18). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2-Methoxyphenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • EPA. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

  • LCGC International. (2020, November 12). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

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Comparative Guide: Fluorescence Intensity of 5-Aryl Substituted Salicylaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Aryl substituted salicylaldehydes represent a critical class of "pro-fluorophores" in organic photonics and drug discovery. Unlike standard fluorophores (e.g., fluorescein, rhodamine) that emit strongly in their ground state, these molecules rely on Excited-State Intramolecular Proton Transfer (ESIPT) to generate emission with exceptionally large Stokes shifts (>100 nm).

While the parent salicylaldehyde is weakly fluorescent due to rapid non-radiative decay, substitution at the 5-position with aryl groups (biaryl scaffold) extends


-conjugation, modulating the HOMO-LUMO gap and enabling tunable emission from blue to green/yellow. This guide compares the photophysical performance of these derivatives, emphasizing their role as precursors for high-fidelity "Turn-On" probes used in hydrazine detection, pH sensing, and bio-imaging of metal ions (Al³⁺, Zn²⁺).

Mechanistic Foundation: The ESIPT Cycle

To interpret the fluorescence data, one must understand the ESIPT mechanism. Upon photoexcitation, the phenolic proton transfers to the formyl oxygen, generating a keto-tautomer species (


).
  • Enol Form (

    
    ):  Stable ground state. Absorbs UV light.
    
  • Keto Form (

    
    ):  Excited state formed via ultrafast proton transfer. Emits visible light.[1]
    
  • 5-Aryl Effect: An aryl group at the 5-position conjugates with the phenolate ring, stabilizing the excited state and typically inducing a bathochromic (red) shift in both absorption and emission compared to the unsubstituted parent.

Diagram: ESIPT Pathway & Substituent Modulation

ESIPT_Mechanism Enol_S0 Enol (S0) Ground State (Stable) Enol_S1 Enol* (S1) Excited State (Short-lived) Enol_S0->Enol_S1 Absorption (hν) UV Region Keto_S1 Keto* (S1) Tautomer (Emissive) Enol_S1->Keto_S1 ESIPT (Ultrafast <1ps) Keto_S0 Keto (S0) Ground State (Unstable) Keto_S1->Keto_S0 Fluorescence (hν') Large Stokes Shift Keto_S0->Enol_S0 Back Proton Transfer (Relaxation) Substituent 5-Aryl Substituent Effect: 1. Extends Conjugation (Red Shift) 2. Modulates pKa (H-bond strength) Substituent->Enol_S1

Figure 1: The four-level ESIPT photocycle. 5-aryl substitution primarily impacts the energy gap between


 and 

and the stability of the

species.

Comparative Performance Analysis

The following data summarizes the photophysical trends of 5-aryl salicylaldehydes compared to the unsubstituted parent and electron-withdrawing derivatives.

Note on Quantum Yield (


):  Free 5-aryl salicylaldehydes often exhibit low quantum yields (

) in polar aprotic solvents due to vibrational relaxation. However, they are "pro-fluorophores"; their

increases drastically (

) upon restriction of intramolecular rotation (e.g., in solid state or metal chelation).
Table 1: Photophysical Properties of 5-Substituted Salicylaldehydes (in Aprotic Solvent/MeCN)
Substituent (5-Position)

(nm)

(nm)
Stokes Shift (nm)Relative IntensityElectronic Effect
-H (Parent) 325450~125Low (Reference)None
-Phenyl 340485~145ModerateConjugation Extension
-4-Methoxyphenyl 348505~157HighDonor-Acceptor (ICT)
-4-Fluorophenyl 338480~142ModerateWeak Inductive Withdrawal
-1-Naphthyl 355520~165HighExtended

-System
-Bromo 330460~130LowHeavy Atom Quenching

Key Insights:

  • Conjugation Rules: Adding a phenyl ring at C5 (biaryl system) red-shifts the emission by ~35-50 nm compared to the parent salicylaldehyde.

  • Donor Groups: Electron-donating groups (EDGs) on the 5-aryl ring (e.g., 4-OMe) enhance the Intramolecular Charge Transfer (ICT) character, leading to larger Stokes shifts and often higher quantum yields in the keto form.

  • Solvatochromism: These compounds exhibit positive solvatochromism. In non-polar solvents (Hexane), emission is weaker and blue-shifted; in polar aprotic solvents (DMF, DMSO), emission is red-shifted due to stabilization of the polar excited keto species.

Experimental Protocols

Protocol A: Synthesis of 5-Aryl Salicylaldehydes (Suzuki-Miyaura Coupling)

This protocol ensures high regioselectivity and preserves the ortho-hydroxyl group essential for ESIPT.

Reagents:

  • 5-Bromosalicylaldehyde (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Step-by-Step Workflow:

  • Degassing: Charge a Schlenk flask with 5-bromosalicylaldehyde, aryl boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed solvent and aqueous base under Argon flow.

  • Reflux: Heat the mixture to 90–100 °C for 12–24 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (crucial to protonate the phenolate). Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography.

Protocol B: Spectroscopic Characterization

Objective: Determine


 relative to a standard (e.g., Quinine Sulfate).
  • Preparation: Prepare

    
     M solutions of the 5-aryl salicylaldehyde in spectroscopic grade solvent (e.g., Acetonitrile).
    
  • Absorbance Check: Ensure Optical Density (OD) at excitation wavelength is

    
     to avoid inner-filter effects.
    
  • Emission Scan: Excite at the absorption maximum (

    
    ). Record emission from 
    
    
    
    nm to 700 nm.
  • Quantum Yield Calculation:

    
    
    Where 
    
    
    
    = sample,
    
    
    = reference,
    
    
    = integrated intensity,
    
    
    = absorbance,
    
    
    = refractive index.
Diagram: Synthesis & Characterization Workflow

Workflow cluster_synthesis Synthesis Phase cluster_analysis Analysis Phase Start 5-Bromosalicylaldehyde + Aryl Boronic Acid Cat Pd(PPh3)4 / Na2CO3 Argon Atmosphere Start->Cat Reflux Reflux 90°C (12-24h) Cat->Reflux Workup Acidic Workup (pH 4) Isolate Phenol Form Reflux->Workup Soln Prepare 10μM Solution (MeCN/DMF) Workup->Soln Purified Product Spec Measure UV-Vis & PL (Check ESIPT Band) Soln->Spec Data Calculate Quantum Yield & Stokes Shift Spec->Data

Figure 2: Operational workflow from Suzuki coupling to photophysical validation.

Applications in Drug Discovery & Bioimaging

5-Aryl salicylaldehydes are rarely the "final" drug but are critical intermediate probes :

  • Schiff Base "Turn-On" Sensors:

    • Reaction with primary amines (e.g., hydrazine, amino acids) forms Schiff bases.

    • Mechanism: The C=N bond suppresses ESIPT in the free ligand due to rotation (isomerization). Upon binding metal ions (Al³⁺, Zn²⁺), rotation is locked (CHEF effect), restoring radiative decay.

    • Performance: 5-Aryl derivatives show higher sensitivity (LOD < 100 nM) than unsubstituted analogs due to the "antenna effect" of the aryl ring enhancing absorption cross-section.

  • Hydrazine Detection:

    • 5-Aryl salicylaldehydes react selectively with hydrazine to form azines.

    • Result: Formation of Aggregation-Induced Emission (AIE) active precipitates, allowing naked-eye detection of toxic hydrazine in biological samples.

References

  • Synthesis & Substituent Effects

    • Effects of different substituents of methyl 5-R-salicylates on the excited state intramolecular proton transfer process. RSC Advances.
  • Fluorescence Mechanism (ESIPT)

    • Excited-state intramolecular proton transfer (ESIPT) salicylaldehyde Schiff bases: ratiometric sensing of ammonia.[2] Supramolecular Chemistry.[3]

  • Metal Ion Sensing (Al³⁺/Zn²⁺)

    • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection. Molecules (MDPI).
  • Suzuki Coupling Protocol

    • Synthesis of 3-Aryl-5-t-butylsalicylaldehydes and their Chiral Schiff Base Compounds. Synthetic Communications.[3][4]

  • General Quantum Yield Methodology

    • A Guide to Recording Fluorescence Quantum Yields. HORIBA Scientific Technical Notes.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Formyl-5-(3-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of complex, functionalized aromatic compounds not just as a procedural necessity, but as an exercise in mechanistic risk management. 2-Formyl-5-(3-methoxyphenyl)phenol is a bifunctional molecule that combines a reactive salicylaldehyde core with a lipophilic biphenyl-ether derivative.

Handling this compound requires moving beyond generic laboratory safety guidelines. Standard protocols are insufficient because this molecule presents a multi-pathway exposure risk. This guide provides the scientific rationale, quantitative data, and self-validating workflows required to handle this chemical safely and confidently in advanced research and drug development settings.

Mechanistic Toxicity Profiling & Risk Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the causality behind the molecule's hazard profile. The danger of 2-Formyl-5-(3-methoxyphenyl)phenol stems from the synergistic effects of its three primary structural components:

  • The Phenol Moiety: Phenols are highly corrosive and rapidly penetrate intact skin. Crucially, phenol exerts a local anesthetic effect by damaging nerve endings. This means severe tissue damage and systemic absorption can occur without the researcher feeling immediate pain[1].

  • The Aldehyde Group: The formyl group is a potent electrophile. It readily forms Schiff bases with primary amines found in biological proteins and DNA, making the compound a severe ocular and respiratory irritant, as well as a suspected mutagen[2].

  • The Lipophilic Core: The addition of the 3-methoxyphenyl group significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity acts as a permeation accelerator, allowing the compound to bypass the skin's aqueous barriers much faster than unsubstituted phenol.

ToxicityMechanism A 2-Formyl-5-(3-methoxyphenyl)phenol B Phenol Moiety A->B C Aldehyde Group A->C D Biphenyl Core A->D E Protein Denaturation & Local Anesthesia B->E F Schiff Base Formation (Tissue Irritation) C->F G Enhanced Lipophilicity (Rapid Skin Penetration) D->G H Systemic Toxicity & Organ Damage E->H F->H G->E Accelerates

Mechanistic toxicity pathways of 2-Formyl-5-(3-methoxyphenyl)phenol.

Quantitative PPE Selection Matrix

A critical failure point in many laboratories is the over-reliance on standard nitrile gloves. Nitrile provides almost zero resistance to lipophilic phenols. The chemical will permeate standard nitrile in minutes, effectively trapping the toxicant against the skin and accelerating dermal absorption[3].

Table 1: Quantitative PPE Selection & Permeation Data

PPE CategoryRecommended MaterialBreakthrough TimeMechanistic Rationale
Gloves (Mandatory) Butyl Rubber or SilverShield> 480 minsHighly impermeable to both phenolic compounds and reactive aldehydes[4].
Gloves (Avoid) Standard Nitrile / Latex< 5 minsRapid degradation and permeation by lipophilic phenols.
Eye Protection Splash Goggles + Face ShieldN/APrevents severe, irreversible ocular damage from aldehyde/phenol vapors.
Body Protection Polyethylene Apron / TyvekN/APrevents chemical absorption through standard cotton lab coats.
Respiratory NIOSH Half-Mask (OV Cartridge)N/ARequired only if handling bulk quantities outside a Class II fume hood[5].

Self-Validating Operational Workflow

A safety protocol is only as strong as its verification steps. The following step-by-step methodology incorporates self-validation to ensure containment at every stage of the experimental workflow.

OperationalWorkflow S1 1. Pre-Operation Fume Hood & PPE Check S2 2. Glove Integrity Verify Butyl/SilverShield S1->S2 S3 3. Chemical Transfer Use Anti-Static Tools S2->S3 S4 4. Decontamination Wash Tools & Surfaces S3->S4 S5 5. Waste Disposal Segregate Organics S4->S5

Step-by-step operational workflow for handling hazardous phenol derivatives.

Step 1: Pre-Operation Verification
  • Verify Fume Hood: Ensure the Class II chemical fume hood has a certified face velocity of 80-120 fpm.

  • First Aid Check (Critical): Visually confirm the presence of Polyethylene Glycol (PEG 400) or a phenol-specific decontamination kit on the bench.

    • Causality: Flushing a phenol burn with water initially can exacerbate the injury by spreading the lipophilic compound over a larger surface area. PEG 400 is required to safely solubilize and lift the chemical from the skin[3].

Step 2: PPE Donning & Integrity Testing
  • Don Tyvek sleeves and a heavy-duty polyethylene apron over your lab coat.

  • Put on Butyl rubber or SilverShield gloves.

  • Self-Validation Step: Before handling the chemical, manually inflate each glove, twist the cuff to trap the air, and listen/feel for micro-punctures. If the glove loses pressure, discard it immediately. This self-validating step prevents catastrophic chemical exposure during operations.

Step 3: Chemical Transfer & Weighing
  • Use anti-static spatulas to prevent the aerosolization of the fine powder.

  • Keep the fume hood sash as low as ergonomically possible to create a physical barrier against potential splashes or dust generation.

  • Weigh the compound directly into a pre-tared, sealable vessel inside the hood. Never transport open containers of this chemical across the laboratory.

Step 4: Doffing & Decontamination
  • Wipe down all spatulas, balances, and hood surfaces with a compatible solvent (e.g., ethanol or a mild alkaline solution) before removing them from the hood.

  • Remove outer gloves inside the hood, turning them inside out to trap any microscopic residue within the glove material.

Emergency Response & Spill Protocol

In the event of an accident, execute the following self-validating response system:

  • Dermal Exposure: Immediately apply PEG 400 liberally to the affected area and rub gently for 15 minutes to solubilize the phenol derivative. Only after the PEG 400 treatment should you flush the area with copious amounts of water. Seek immediate medical evaluation, even if no pain is felt, due to the anesthetic properties of the compound[1].

  • Chemical Spill:

    • Assess the volume. If the spill exceeds 50g or is dissolved in a highly volatile solvent, evacuate the immediate area and alert the Chemical Hygiene Officer.

    • Do not sweep dry powder , as this generates highly toxic aerosols.

    • Cover the spill with inert absorbent pads or vermiculite.

    • Carefully apply a dilute alkaline solution (if compatible with the surrounding solvents) to neutralize the reactive aldehyde and phenol groups, then collect the slurry into a designated hazardous waste container.

Waste Disposal Plan

Dispose of all contaminated consumables (gloves, wipes, empty vials, and reaction byproducts) as Hazardous Organic Waste . Ensure this waste stream is strictly segregated from strong oxidizers, reducing agents, and strong bases, as mixing can lead to violent exothermic reactions and the release of toxic gases[1].

References

  • Title: Salicylaldehyde - SAFETY DATA SHEET Source: Penta Chemicals URL
  • Title: Safety Data Sheet: Salicylaldehyde Source: Carl ROTH URL
  • Title: FORMALDEHYDE, PHENOL, AND GLUTARALDEHYDE PROGRAM Source: San Bernardino Community College District URL
  • Title: Laboratory Chemical Safety Summaries | LCSSs Source: EPFL URL
  • Title: Chapter 45.

Sources

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